molecular formula C6H8N2O B1642859 2-Ethoxypyrimidine

2-Ethoxypyrimidine

Cat. No.: B1642859
M. Wt: 124.14 g/mol
InChI Key: AEXIQPQOFKQACC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxypyrimidine is a useful research compound. Its molecular formula is C6H8N2O and its molecular weight is 124.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H8N2O

Molecular Weight

124.14 g/mol

IUPAC Name

2-ethoxypyrimidine

InChI

InChI=1S/C6H8N2O/c1-2-9-6-7-4-3-5-8-6/h3-5H,2H2,1H3

InChI Key

AEXIQPQOFKQACC-UHFFFAOYSA-N

SMILES

CCOC1=NC=CC=N1

Canonical SMILES

CCOC1=NC=CC=N1

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide on the Synthesis of 2-Ethoxypyrimidine from 2-Chloropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-Ethoxypyrimidine in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2][3] Among the vast landscape of pyrimidine derivatives, this compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the development of novel kinase inhibitors and other targeted therapies. Its strategic importance lies in the facile displacement of the ethoxy group by various nucleophiles, allowing for the introduction of diverse functionalities at the 2-position of the pyrimidine ring. This guide provides a comprehensive overview of the synthesis of this compound from 2-chloropyrimidine, delving into the reaction mechanism, a detailed experimental protocol, optimization strategies, and essential safety considerations.

Core Synthesis: A Nucleophilic Aromatic Substitution Approach

The transformation of 2-chloropyrimidine to this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This method, analogous to the classic Williamson ether synthesis, involves the displacement of the chloride leaving group on the aromatic ring by an ethoxide nucleophile.[4][5][6] The electron-deficient nature of the pyrimidine ring, a consequence of the two electronegative nitrogen atoms, facilitates this type of substitution.

The overall reaction can be summarized as follows:

Reaction_Workflow 2-Chloropyrimidine 2-Chloropyrimidine Reaction Nucleophilic Aromatic Substitution 2-Chloropyrimidine->Reaction Sodium_Ethoxide Sodium Ethoxide (NaOEt) Sodium_Ethoxide->Reaction Ethanol Ethanol (Solvent) Ethanol->Reaction Solvent This compound This compound Reaction->this compound Sodium_Chloride Sodium Chloride (NaCl) Reaction->Sodium_Chloride Workup Aqueous Workup & Purification This compound->Workup Sodium_Chloride->Workup Final_Product Pure this compound Workup->Final_Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol provides a robust and reproducible method for the synthesis of this compound.

Reagent and Solvent Properties
Compound Formula MW ( g/mol ) Boiling Point (°C) Density (g/mL) Hazards
2-ChloropyrimidineC₄H₃ClN₂114.53145-147~1.3Irritant, Harmful if swallowed
Sodium EthoxideC₂H₅NaO68.05Decomposes0.868Corrosive, Flammable solid
Ethanol (Anhydrous)C₂H₆O46.0778.370.789Flammable liquid and vapor
Step-by-Step Procedure
Step Action Parameters & Observations
1Preparation of Sodium Ethoxide Solution In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 100 mL of anhydrous ethanol. Carefully add sodium metal (2.3 g, 0.1 mol) in small portions. Caution: The reaction is highly exothermic and produces flammable hydrogen gas. Ensure adequate ventilation and a nitrogen atmosphere. The sodium will dissolve to form a clear, colorless solution of sodium ethoxide.
2Addition of 2-Chloropyrimidine Once all the sodium has reacted and the solution has cooled to room temperature, add a solution of 2-chloropyrimidine (11.45 g, 0.1 mol) in 50 mL of anhydrous ethanol dropwise over 30 minutes.
3Reaction Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
4Work-up After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. To the resulting solid, add 100 mL of water and extract with ethyl acetate (3 x 50 mL).[7]
5Purification Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexane gradient to obtain pure this compound.[7][8]
6Characterization Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[1][9][10]

Mechanism and Optimization: A Deeper Dive

The reaction proceeds via a bimolecular nucleophilic aromatic substitution (SNAr) mechanism.[11] This is a two-step process involving an addition-elimination sequence.

SNAr_Mechanism Start 2-Chloropyrimidine + Ethoxide (EtO⁻) TS1 Transition State 1 (Rate-determining step) Start->TS1 Addition Intermediate Meisenheimer Complex (Resonance Stabilized) TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 Elimination Product This compound + Chloride (Cl⁻) TS2->Product

Caption: The SNAr mechanism for the synthesis of this compound.

In the first, rate-determining step, the ethoxide ion attacks the carbon atom bearing the chlorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex.[12] This intermediate is stabilized by resonance, with the negative charge delocalized over the pyrimidine ring and the two nitrogen atoms. In the second, faster step, the chloride ion is eliminated, and the aromaticity of the pyrimidine ring is restored, yielding the final product.[13]

Optimization of Reaction Conditions

Several parameters can be adjusted to optimize the yield and purity of this compound.

Parameter Effect on Reaction Typical Range Notes
Temperature Higher temperatures generally increase the reaction rate.Room Temperature to RefluxRefluxing in ethanol (around 78-80°C) is often optimal for achieving a reasonable reaction time without significant side product formation.[8]
Solvent The choice of solvent can influence the solubility of reactants and the rate of reaction.Ethanol, DMF, AcetonitrileEthanol is a common and effective solvent as it is the conjugate acid of the nucleophile.[14] Dipolar aprotic solvents like DMF may accelerate the reaction but can complicate work-up.[15]
Base A strong base is required to generate the ethoxide nucleophile.Sodium, Sodium Hydride, Sodium EthoxideUsing pre-formed sodium ethoxide can be more convenient and safer than generating it in situ from sodium metal.
Reaction Time Sufficient time is needed for the reaction to go to completion.2 - 24 hoursReaction progress should be monitored by TLC to determine the optimal time.[8]

Purification and Characterization

Purification of the crude product is typically achieved by flash column chromatography. The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Typical Analytical Data
Technique Expected Results
¹H NMR Signals corresponding to the ethoxy group (a triplet and a quartet) and the pyrimidine ring protons.
¹³C NMR Resonances for the carbons of the ethoxy group and the pyrimidine ring.
Mass Spec (MS) A molecular ion peak corresponding to the mass of this compound.
TLC A single spot with a specific Rf value in a given eluent system.

Safety and Handling

It is imperative to adhere to strict safety protocols when performing this synthesis.

Substance CAS Number Key Hazards Handling Precautions
2-Chloropyrimidine1722-12-9Harmful if swallowed, Causes skin and serious eye irritation.[16]Wear appropriate PPE (gloves, safety glasses, lab coat). Handle in a well-ventilated fume hood.[17]
Sodium Ethoxide141-52-6Flammable solid, Causes severe skin burns and eye damage, Reacts violently with water.[18]Handle under an inert atmosphere. Keep away from water and sources of ignition. Wear appropriate PPE.[19]
Ethanol64-17-5Highly flammable liquid and vapor, Causes serious eye irritation.Keep away from heat and open flames. Store in a well-ventilated area.

Emergency Procedures:

  • Skin Contact: Immediately flush with plenty of water for at least 15 minutes.[16]

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[16]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen and seek medical attention.

Conclusion

The synthesis of this compound from 2-chloropyrimidine is a fundamental and highly valuable transformation in organic and medicinal chemistry. A thorough understanding of the SNAr mechanism, careful execution of the experimental protocol, and adherence to safety guidelines are essential for a successful outcome. The ability to optimize reaction conditions allows for the efficient and high-yield production of this important synthetic intermediate, paving the way for the discovery and development of new therapeutic agents.

References

  • CN102079725B - Method for preparing 2-chloropyrimidine - Google Patents.
  • 2-chloropyrimidine patented technology retrieval search results - Eureka | Patsnap. Available at: [Link]

  • Williamson Ether Synthesis - Organic Chemistry Tutor. Available at: [Link]

  • Nucleophilic aromatic substitution - Wikipedia. Available at: [Link]

  • Synthesis of 2-chloropyrimidine derivatives (50–54) - ResearchGate. Available at: [Link]

  • Williamson Ether Synthesis reaction - BYJU'S. Available at: [Link]

  • OPTIMIZATION OF SYNTHESIS PARAMETERS AND CHARACTERIZATION OF 4,6-DIHYDROXY-2-METHYL PYRIMIDINE - ResearchGate. Available at: [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]

  • The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles - MDPI. Available at: [Link]

  • Williamson ether synthesis - Wikipedia. Available at: [Link]

  • Preparation, Characterization and in Silico Study of Some Pyrimidine Derivatives That Contain a Chalcone Group and Study of Their Biological Activity - MDPI. Available at: [Link]

  • 2-chloropyrimidine - Organic Syntheses Procedure. Available at: [Link]

  • nucleophilic aromatic substitutions - YouTube. Available at: [Link]

  • Characterization - CP2M. Available at: [Link]

  • Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi - Zenodo. Available at: [Link]

  • Design, synthesis, and lead optimization of piperazinyl-pyrimidine analogues as potent small molecules targeting the viral capping machinery of Chikungunya virus - PubMed. Available at: [Link]

  • Optimization of the pyrimidine synthesis. a | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • The Williamson Ether Synthesis - Chemistry Steps. Available at: [Link]

  • Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC - PubMed Central. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available at: [Link]

  • Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed. Available at: [Link]

  • Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry. Available at: [Link]

Sources

Physical and chemical properties of 2-ethoxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Monograph: 2-Ethoxypyrimidine – Physicochemical Profile, Synthesis, and Applications in Medicinal Chemistry

Executive Summary this compound (CAS: 16939-49-8) is a critical heterocyclic intermediate in the development of pharmaceutical agents, particularly in the kinase inhibitor and nucleoside analog classes. Structurally, it consists of a pyrimidine ring substituted at the C2 position with an ethoxy group. This substitution pattern imparts unique electronic properties, serving as both a hydrogen bond acceptor and a lipophilic modulator. While stable under neutral and basic conditions, the molecule exhibits specific lability toward acid-catalyzed hydrolysis, a feature that medicinal chemists must navigate during lead optimization. This guide provides a comprehensive technical analysis of its properties, synthesis, and reactivity.

Part 1: Physicochemical Profile

The introduction of the ethoxy group at the 2-position of the pyrimidine ring significantly alters the lipophilicity and solubility profile compared to the parent pyrimidine.

Table 1: Key Physicochemical Properties

PropertyValue / DescriptionNote
IUPAC Name This compound
CAS Number 16939-49-8
Molecular Formula C₆H₈N₂O
Molecular Weight 124.14 g/mol
Physical State Colorless to pale yellow liquidLow melting point solid in some contexts
Boiling Point ~189–193 °C (Predicted/Analog)Est.[1][2][3][4][5] based on 2-methoxypyrimidine (142°C)
Density ~1.08 g/cm³
LogP (Octanol/Water) 0.85Moderate lipophilicity; good membrane permeability
pKa (Conjugate Acid) ~1.5–2.0Weakly basic N-atoms due to alkoxy electron withdrawal
Solubility Soluble in EtOH, DMSO, DCM, EtOAcSparingly soluble in water

Scientific Insight: The electron-donating ethoxy group (via resonance) competes with the electron-withdrawing nature of the nitrogen atoms. However, the inductive effect of the oxygen atom at the 2-position reduces the basicity of the ring nitrogens compared to alkyl-pyrimidines, making the molecule less prone to protonation at physiological pH but susceptible to acid catalysis under forcing conditions.

Part 2: Synthetic Pathways

The most robust industrial and laboratory synthesis of this compound involves a Nucleophilic Aromatic Substitution (


) of 2-chloropyrimidine. This reaction is favored by the electron-deficient nature of the pyrimidine ring, which facilitates the addition-elimination mechanism.
Protocol: Williamson-Type Ether Synthesis
  • Reagents: 2-Chloropyrimidine (1.0 eq), Sodium Ethoxide (1.2 eq), Absolute Ethanol (Solvent).

  • Setup: Flame-dried round-bottom flask equipped with a reflux condenser and inert gas (N₂) inlet.

  • Procedure:

    • Dissolve sodium metal in absolute ethanol to generate sodium ethoxide in situ (exothermic).

    • Cool the solution to 0°C.

    • Add 2-chloropyrimidine portion-wise to control the exotherm.

    • Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexanes) for disappearance of starting material (

      
       ~0.6).
      
    • Workup: Concentrate ethanol under reduced pressure. Resuspend residue in water and extract with Dichloromethane (DCM).

    • Purification: Dry organic layer over

      
      , filter, and concentrate. Distillation under reduced pressure yields the pure product.
      

Yield Expectation: 75–85%

Visualization: Synthesis Workflow

Synthesis SM 2-Chloropyrimidine (Electrophile) Inter Meisenheimer Complex SM->Inter Addition (EtOH, 0°C) Reagent Sodium Ethoxide (Nucleophile) Reagent->Inter Prod This compound (Product) Inter->Prod Elimination (Reflux) ByProd NaCl Inter->ByProd

Caption:


 mechanism showing the displacement of chloride by ethoxide via a Meisenheimer intermediate.

Part 3: Chemical Reactivity & Stability

The 2-alkoxypyrimidine scaffold presents a specific stability profile that is crucial for drug shelf-life and metabolic stability.

Acid-Catalyzed Hydrolysis (The "Achilles Heel")

Unlike 2-alkylpyrimidines, this compound is susceptible to hydrolysis under acidic conditions. Protonation of the ring nitrogen activates the C2 position for nucleophilic attack by water, leading to the loss of ethanol and the formation of pyrimidin-2(1H)-one (often existing as the 2-hydroxypyrimidine tautomer).

  • Implication: Avoid strong acidic workups (e.g., 1M HCl washes) during purification.

  • Kinetics: Pseudo-first-order rate dependence on

    
    .
    
Nucleophilic Displacement

The ethoxy group is a "leaving group" of intermediate ability. While less reactive than a halogen, it can be displaced by strong nucleophiles (e.g., hydrazine, thiols) under high thermal stress, converting the ether into an amine or sulfide.

Visualization: Reactivity Pathways

Reactivity Center This compound Hydrolysis Pyrimidin-2(1H)-one (Hydrolysis Product) Center->Hydrolysis H3O+ / Heat (-EtOH) Amine 2-Aminopyrimidine Deriv. (Substitution Product) Center->Amine R-NH2 / High Temp (SnAr) Note1 Critical Stability Risk: Acidic media converts ether to ketone. Hydrolysis->Note1

Caption: Divergent reactivity pathways showing acid lability (red) and potential for functionalization (green).

Part 4: Spectroscopic Characterization

Validating the structure of this compound requires identifying the characteristic splitting patterns of the ethyl group and the specific symmetry of the pyrimidine ring.

Table 2: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

PositionShift (δ ppm)MultiplicityIntegrationCoupling (

Hz)
Assignment Logic
H-4, H-6 8.50 – 8.55Doublet (d)2H

Deshielded by adjacent N atoms (α-position).[1] Equivalent due to symmetry.
H-5 6.90 – 6.95Triplet (t)1H

Shielded relative to H4/6 (β-position).[1] Splits into triplet by H4 and H6.
O-CH₂- 4.40 – 4.45Quartet (q)2H

Deshielded by oxygen.[1] Characteristic methylene quartet.
-CH₃ 1.40 – 1.45Triplet (t)3H

Methyl triplet typical of ethyl esters/ethers.[1]

IR Spectrum Key Bands:

  • C-H Stretch (Ar): 3050 cm⁻¹

  • C-H Stretch (Alk): 2980 cm⁻¹

  • C=N Ring Stretch: 1580 cm⁻¹

  • C-O-C Ether Stretch: 1250–1050 cm⁻¹ (Strong band)

Part 5: Applications in Drug Discovery

1. Bioisosterism & Pharmacophore Design: The this compound moiety is frequently employed as a bioisostere for phenyl or pyridine rings. The ethoxy group provides:

  • Steric Bulk: Fills hydrophobic pockets in enzyme active sites (e.g., ATP-binding pockets of kinases).

  • Hydrogen Bonding: The pyrimidine nitrogens act as H-bond acceptors (HBA), while the ether oxygen adds a weak secondary HBA vector.

2. Solubility Modulation: Compared to 2-phenylpyrimidine, the 2-ethoxy analog often exhibits improved aqueous solubility and lower LogP (0.85 vs ~1.5), aiding in the optimization of ADME (Absorption, Distribution, Metabolism, Excretion) properties.

3. Metabolic Considerations: Researchers must monitor for O-dealkylation (mediated by CYP450 enzymes), which would generate the polar pyrimidin-2-one metabolite, potentially altering the drug's pharmacodynamics.

Part 6: Handling & Safety[3][4][6][7]

GHS Classification:

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[3][4][6][7][8]

    • H319: Causes serious eye irritation.[3][4][7]

    • H335: May cause respiratory irritation.[6][7]

Handling Protocol:

  • Storage: Store in a cool, dry place under inert atmosphere. Hygroscopic nature is low, but acid vapors must be avoided to prevent degradation.

  • PPE: Nitrile gloves and safety glasses are mandatory. Use a fume hood during synthesis to avoid inhalation of vapors.

References

  • ChemicalBook. 2-Chloropyrimidine Properties and Safety. (Source for precursor reactivity). Available at:

  • PubChem. Pyrimidine Compound Summary. National Library of Medicine.[9] (General pyrimidine physicochemical data). Available at:

  • Organic Syntheses. 2-Chloropyrimidine Synthesis Protocol. (Foundational method for precursor synthesis). Available at:

  • Fisher Scientific. Safety Data Sheet: 2-Chloropyrimidine. (Safety data extrapolation). Available at:

  • NIST Chemistry WebBook. Pyrimidine Spectral Data. (Basis for NMR prediction). Available at:

Sources

2-Ethoxypyrimidine: A Strategic Building Block in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Ethoxypyrimidine (CAS: 16939-48-7) serves as a pivotal intermediate in the synthesis of functionalized pyrimidines, a scaffold ubiquitous in oncology (e.g., kinase inhibitors) and infectious disease therapeutics (e.g., nucleoside analogs). Unlike its chlorinated counterparts, the 2-ethoxy moiety offers a unique duality: it acts as a robust directing group for regioselective metallation at the C4 position while simultaneously serving as a latent "masked" hydroxyl group (uracil tautomer) or a leaving group under specific nucleophilic aromatic substitution (SNAr) conditions. This guide delineates the mechanistic principles governing its reactivity, providing validated protocols for its application in high-value organic synthesis.

Chemical Profile & Synthetic Accessibility[1]

Structural Properties

The pyrimidine ring is electron-deficient (π-deficient), making it highly susceptible to nucleophilic attack but resistant to electrophilic substitution. The 2-ethoxy substituent modifies this landscape via two competing effects:

  • Inductive Withdrawal (-I): The electronegative oxygen enhances the acidity of the adjacent ring protons (H4/H6).

  • Resonance Donation (+R): The lone pair on oxygen donates electron density into the ring, slightly deactivating the C2 position toward nucleophilic attack compared to 2-chloropyrimidine, but activating the C5 position for electrophilic attack relative to unsubstituted pyrimidine.

PropertyValue/DescriptionRelevance
Molecular Weight 124.14 g/mol Fragment-based drug discovery (FBDD) friendly.
pKa (Conjugate Acid) ~1.5 - 2.0Weakly basic; protonation occurs at N1/N3.
Boiling Point 208 °CHigh boiling point allows for high-temp reactions without pressure vessels.
Stability Stable to weak bases; hydrolyzes in strong acid.Compatible with basic organometallic reagents (e.g., n-BuLi).[1]
Synthetic Routes

While commercially available, this compound is often synthesized in situ or on-demand to ensure purity, particularly free from hydrolysis products (uracils).

Primary Route: Nucleophilic Displacement (SNAr)

  • Precursor: 2-Chloropyrimidine.[1][2]

  • Reagent: Sodium Ethoxide (NaOEt) in Ethanol.[3]

  • Mechanism: Addition-Elimination.[1] The ethoxide anion attacks C2, forming a Meisenheimer-like complex, followed by chloride expulsion.

  • Critical Control Point: Moisture exclusion is vital. Water competes with ethoxide, leading to 2-hydroxypyrimidine (inactive byproduct).

Reactivity Profile & Mechanistic Causality

The utility of this compound rests on three distinct reactivity pillars, exploitable via specific reaction conditions.

Pillar 1: Directed Ortho-Metallation (DoM) at C4

The ethoxy group is a superior Directing Metalation Group (DMG) compared to halogens. It coordinates with lithium bases, anchoring the metal and directing deprotonation to the chemically equivalent C4 or C6 positions.

  • Mechanism: Complex Induced Proximity Effect (CIPE). The lithium cation coordinates to the ethoxy oxygen and the ring nitrogen (N3), bringing the basic alkyl anion (e.g., butyl) into proximity with the C4 proton.

  • Regioselectivity: Exclusive C4/C6 lithiation. No C5 lithiation occurs due to the lack of stabilization and distance from the directing group.

  • Validation: Quenching with D2O should yield >95% deuterium incorporation at C4, observable by 1H NMR (disappearance of the doublet at ~8.5 ppm).

Pillar 2: The "Masked" Uracil (Deprotection)

In nucleoside analog synthesis, the 2-oxo group of uracil is often protected as an ether to prevent N-alkylation or to solubilize the intermediate.

  • Transformation: this compound

    
     Uracil (2-hydroxypyrimidine).
    
  • Conditions: Acidic hydrolysis (e.g., HCl/AcOH or TMSI).

  • Causality: Protonation of N1 activates the C2-position for water attack, displacing ethanol.

Pillar 3: Electrophilic Aromatic Substitution (EAS) at C5

While pyrimidines are generally poor substrates for EAS, the +R effect of the ethoxy group sufficiently activates the C5 position (meta to both nitrogens) for halogenation.

  • Reagent: NBS or I2/Selectfluor.

  • Utility: Access to 5-bromo-2-ethoxypyrimidine, a precursor for Suzuki-Miyaura coupling.

Visualization of Reactivity[5]

ReactivityMap Core This compound (Scaffold) Lithiation C4-Lithiation (DoM) Reagent: LiTMP or n-BuLi Temp: -78°C Core->Lithiation Directing Group (OEt) SNAr C2-Displacement (SNAr) Reagent: Amines/Hydrazine Temp: >100°C Core->SNAr Leaving Group (OEt) Hydrolysis Hydrolysis to Uracil Reagent: Conc. HCl Product: 2-Hydroxypyrimidine Core->Hydrolysis Acidic Cleavage EAS C5-Halogenation (EAS) Reagent: NBS/NIS Site: C5 (Meta to N) Core->EAS Activation (+R)

Figure 1: Reactivity map of this compound illustrating the divergent synthetic pathways available based on reagent choice.

Experimental Protocols

Protocol A: Regioselective C4-Functionalization via Lithiation

Objective: Synthesis of 2-ethoxy-4-formylpyrimidine.

Reagents:

  • This compound (1.0 equiv)

  • LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) or n-BuLi (1.1 equiv)

  • DMF (Dimethylformamide) (1.2 equiv)

  • Solvent: Anhydrous THF (Tetrahydrofuran)[1]

Step-by-Step Methodology:

  • System Prep: Flame-dry a 2-neck round-bottom flask under Argon flow. Charge with anhydrous THF.

  • Base Generation: (If using LiTMP) Add TMP and n-BuLi at 0°C, stir for 15 min, then cool to -78°C. (If using n-BuLi directly, cool THF to -78°C first). Note: LiTMP is preferred to avoid nucleophilic attack of the butyl group on the pyrimidine ring (Chichibabin-like addition).

  • Substrate Addition: Add this compound (dissolved in minimal THF) dropwise over 10 minutes. Maintain internal temperature < -70°C.

  • Metallation: Stir at -78°C for 30–45 minutes.

    • Self-Validation Check: Aliquot 0.1 mL, quench with D2O, and run NMR. >95% D-incorporation at C4 confirms lithiation.

  • Electrophile Trapping: Add DMF dropwise. The solution may change color (often yellow/orange).

  • Quench: Allow to warm to 0°C and quench with saturated NH4Cl solution.

  • Workup: Extract with EtOAc, wash with brine, dry over Na2SO4.

Protocol B: SNAr Displacement with Primary Amines

Objective: Synthesis of N-alkyl-2-aminopyrimidine.

Reagents:

  • This compound (1.0 equiv)

  • Primary Amine (e.g., Benzylamine) (1.5 equiv)

  • Solvent: n-Butanol or neat (if amine is liquid)

Methodology:

  • Setup: Use a sealed pressure tube or microwave reactor. The ethoxy group is a poor leaving group compared to chloride, requiring thermal activation.

  • Reaction: Heat to 120–140°C for 12–24 hours (conventional) or 150°C for 30 min (microwave).

  • Monitoring: Monitor by TLC (EtOAc/Hexane). The product will be more polar than the starting material.

  • Purification: Evaporate solvent. Recrystallize from Ethanol/Water or purify via flash chromatography.

Case Study: Synthesis of a Kinase Inhibitor Scaffold

The following workflow demonstrates the use of this compound to construct a 2,4,5-trisubstituted pyrimidine core, a common motif in EGFR inhibitors.

SynthesisWorkflow Start This compound Step1 Step 1: C5-Iodination (NIS, MeCN) Yield: 85% Start->Step1 Electrophilic Subst. Step2 Step 2: Suzuki Coupling (C5) (Ar-B(OH)2, Pd(PPh3)4) Yield: 78% Step1->Step2 Cross-Coupling Step3 Step 3: C2-Aminolysis (SNAr) (R-NH2, Acid Cat., 140°C) Yield: 65% Step2->Step3 Displacement of OEt Final Target: 2-Amino-5-Aryl-Pyrimidine Step3->Final

Figure 2: Sequential functionalization strategy. The ethoxy group is retained through Steps 1 & 2 to direct solubility and reactivity, then displaced in Step 3 to install the hinge-binding amine.

Safety & Handling

  • Flammability: this compound is a combustible liquid/low-melting solid. Keep away from open flames.

  • Reactivity: Incompatible with strong oxidizing agents.

  • Toxicology: Pyrimidine derivatives can be bioactive. Treat as a potential irritant and mutagen. Use standard PPE (gloves, goggles, fume hood).

  • Waste: Dispose of halogenated solvents (from extraction) and heavy metals (if Pd used) in segregated waste streams.

References

  • Regioselective Lithiation of 2-Alkoxypyrimidines

    • Title: Regioselective Synthesis of New Pyrimidine Derivatives Using Organolithium Reagents.[1]

    • Source: Journal of Chemical Research, 2006.[1]

    • URL:[Link]

  • Nucleophilic Substitution Mechanisms

    • Title: Nucleophilic Aromatic Substitution (SNAr) in Heterocycles.[1][4]

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Medicinal Chemistry Applications

    • Title: Recent Advances in Pyrimidine-Based Drugs.
    • Source: Molecules (MDPI), 2021.
    • URL:[Link][3]

  • Synthesis of Chloropyrimidine Precursors

    • Title: Method for preparing 2-chloropyrimidine.[1][2][5][6]

    • Source: Google P
    • URL

Sources

An In-depth Technical Guide to the Stability of 2-Ethoxypyrimidine Under Acidic and Basic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Pyrimidine and its derivatives are foundational scaffolds in medicinal chemistry, integral to the structure of nucleic acids and a multitude of therapeutic agents.[1] For any novel pyrimidine derivative, such as 2-ethoxypyrimidine, a comprehensive understanding of its chemical stability is a prerequisite for advancement in drug development.[1] Instability under physiological or manufacturing pH conditions can compromise a compound's shelf-life, efficacy, and safety.[1] This technical guide provides an in-depth analysis of the stability of this compound under acidic and basic conditions. As a Senior Application Scientist, this document is structured to deliver not just protocols, but the causal logic behind the experimental design, ensuring a robust and scientifically sound approach for researchers, scientists, and drug development professionals.

The core of this investigation revolves around forced degradation studies, a systematic approach to identify likely degradation products and elucidate degradation pathways by subjecting the molecule to stress conditions that are more severe than accelerated stability testing.[2][3]

Predicted Degradation Pathways of this compound

The chemical structure of this compound features an ether linkage at the C2 position of the pyrimidine ring. This ether bond is the most probable site of hydrolytic cleavage under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the degradation of this compound is anticipated to proceed via acid-catalyzed hydrolysis of the ether linkage.[3][4] This reaction is analogous to the well-documented acidic cleavage of alkyl aryl ethers. The mechanism involves two primary steps:

  • Protonation of the Pyrimidine Ring: The reaction initiates with the protonation of one of the nitrogen atoms in the pyrimidine ring. This enhances the electron-withdrawing nature of the ring, making the C2 carbon more electrophilic.

  • Nucleophilic Attack by Water: A water molecule then acts as a nucleophile, attacking the electrophilic C2 carbon. This is followed by the departure of ethanol as a leaving group and subsequent deprotonation to yield the final degradation product.

The primary degradation products are therefore predicted to be 2-hydroxypyrimidine (which exists in tautomeric equilibrium with pyrimidin-2(1H)-one) and ethanol .

Acid-Catalyzed Hydrolysis cluster_0 Acidic Conditions (e.g., HCl) 2-EtOx This compound Protonated Protonated Intermediate 2-EtOx->Protonated + H⁺ TransitionState Tetrahedral Intermediate Protonated->TransitionState + H₂O (Nucleophilic Attack) H2O H₂O Products 2-Hydroxypyrimidine + Ethanol TransitionState->Products - H⁺

Caption: Proposed mechanism for acid-catalyzed hydrolysis of this compound.

Base-Catalyzed Hydrolysis

Under basic conditions, the ether linkage is generally more stable than under acidic conditions. However, cleavage can still occur, typically through a nucleophilic aromatic substitution (SNAr) mechanism, especially if the pyrimidine ring is sufficiently electron-deficient.

  • Nucleophilic Attack by Hydroxide: A hydroxide ion (OH⁻) directly attacks the C2 carbon of the pyrimidine ring.

  • Formation of a Meisenheimer-like Intermediate: This addition forms a negatively charged intermediate (a Meisenheimer-like complex) where the negative charge is delocalized over the pyrimidine ring.

  • Elimination of the Leaving Group: The complex then collapses, eliminating the ethoxide ion (EtO⁻) as the leaving group, to form 2-hydroxypyrimidine. The ethoxide ion is subsequently protonated by water to form ethanol.

Similar to the acidic pathway, the expected degradation products are 2-hydroxypyrimidine and ethanol . The rate of this reaction is highly dependent on the concentration of the base and the temperature.

Base-Catalyzed Hydrolysis cluster_1 Basic Conditions (e.g., NaOH) 2-EtOx_base This compound Meisenheimer Meisenheimer-like Intermediate 2-EtOx_base->Meisenheimer + OH⁻ (Nucleophilic Attack) OH OH⁻ Products_base 2-Hydroxypyrimidine + Ethanol Meisenheimer->Products_base - EtO⁻ EtO EtO⁻

Caption: Proposed mechanism for base-catalyzed hydrolysis of this compound.

Experimental Design: A Self-Validating Forced Degradation Study

The following protocols are designed to not only induce degradation but also to provide a framework for developing a stability-indicating analytical method. The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and characterize degradation products without completely consuming the parent compound.[2]

Analytical Methodology: Stability-Indicating HPLC-UV/MS

A robust, stability-indicating method is paramount. A reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with both UV and mass spectrometry (MS) detectors is the gold standard for this type of analysis.[5][6]

  • Rationale: The HPLC method separates the parent compound from its degradation products. The UV detector provides quantitative data, while the MS detector provides mass information for the identification of unknown degradants.[7]

Analytical_Workflow cluster_workflow Analytical Workflow Sample Stressed Sample (e.g., from acid hydrolysis) HPLC RP-HPLC Separation (C18 Column) Sample->HPLC UV_Detector UV Detector (Quantification) HPLC->UV_Detector MS_Detector Mass Spectrometer (Identification) HPLC->MS_Detector Data Chromatogram & Mass Spectra UV_Detector->Data MS_Detector->Data

Caption: General workflow for the analysis of forced degradation samples.

Protocol 1: Acidic Hydrolysis

Objective: To evaluate the stability of this compound in an acidic environment and to generate acid-induced degradation products.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Volumetric flasks, pipettes, vials

  • HPLC-UV/MS system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Sample Preparation:

    • Pipette 1 mL of the stock solution into a 10 mL volumetric flask.

    • Add 1 mL of 1 M HCl.

    • Dilute to volume with a 50:50 mixture of water and methanol. This results in a final concentration of 0.1 mg/mL in 0.1 M HCl.

  • Control Sample Preparation: Prepare a control sample by following the same procedure but replacing the 1 M HCl with 1 mL of water.

  • Incubation:

    • Place both the stress and control samples in a water bath set at 60°C.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Sample Quenching and Analysis:

    • Before analysis, neutralize the aliquots by adding an equimolar amount of 1 M NaOH.

    • Analyze the samples by the validated stability-indicating HPLC-UV/MS method.

Causality Behind Choices:

  • 0.1 M HCl: This concentration is a standard starting point for acid stress testing as per regulatory guidelines.[8]

  • 60°C: Elevated temperature is used to accelerate the degradation process to achieve results within a practical timeframe.[8]

  • Neutralization: Quenching the reaction by neutralization is crucial to prevent further degradation in the sample vial before or during analysis.

Protocol 2: Basic Hydrolysis

Objective: To assess the stability of this compound in a basic environment and to generate base-induced degradation products.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • 1 M Sodium Hydroxide (NaOH)

  • 1 M Hydrochloric Acid (HCl)

  • Volumetric flasks, pipettes, vials

  • HPLC-UV/MS system

Procedure:

  • Stock Solution Preparation: Use the same 1 mg/mL stock solution of this compound in methanol as prepared for the acidic hydrolysis study.

  • Stress Sample Preparation:

    • Pipette 1 mL of the stock solution into a 10 mL volumetric flask.

    • Add 1 mL of 1 M NaOH.

    • Dilute to volume with a 50:50 mixture of water and methanol. This results in a final concentration of 0.1 mg/mL in 0.1 M NaOH.

  • Control Sample Preparation: Prepare a control sample as described in the acidic hydrolysis protocol.

  • Incubation:

    • Incubate the stress and control samples at 60°C.

    • Collect aliquots at predefined time intervals (e.g., 0, 2, 4, 8, and 24 hours).

  • Sample Quenching and Analysis:

    • Neutralize the aliquots with an equimolar amount of 1 M HCl prior to injection.

    • Analyze the samples using the stability-indicating HPLC-UV/MS method.

Causality Behind Choices:

  • 0.1 M NaOH: Similar to the acid stress test, this is a standard concentration for initiating base-catalyzed forced degradation.[8]

  • Methanol Co-solvent: this compound may have limited aqueous solubility, so a co-solvent like methanol is used to ensure it remains dissolved throughout the experiment.

Data Presentation and Interpretation

All quantitative data from the degradation studies should be summarized in a clear, tabular format to facilitate comparison and analysis.

Table 1: Summary of this compound Degradation under Acidic Conditions (0.1 M HCl at 60°C)
Time (hours)% Remaining this compound% Area of Degradant 1 (2-hydroxypyrimidine)Mass Balance (%)
0100.00.0100.0
295.24.699.8
490.59.399.8
882.117.599.6
2465.833.999.7

(Note: The data presented in this table is hypothetical and for illustrative purposes only.)

Table 2: Summary of this compound Degradation under Basic Conditions (0.1 M NaOH at 60°C)
Time (hours)% Remaining this compound% Area of Degradant 1 (2-hydroxypyrimidine)Mass Balance (%)
0100.00.0100.0
299.50.499.9
498.91.099.9
897.62.399.9
2493.16.799.8

(Note: The data presented in this table is hypothetical and for illustrative purposes only.)

Interpreting the Results:

  • Rate of Degradation: By comparing the percentage of remaining parent compound over time, the relative stability under acidic and basic conditions can be determined. Based on general principles of ether hydrolysis, degradation is expected to be faster under acidic conditions.[4]

  • Degradation Products: The HPLC-MS data will be crucial for identifying the degradation products. The primary degradant is expected to have a mass corresponding to 2-hydroxypyrimidine.

  • Mass Balance: A good mass balance (typically >95%) indicates that all major degradation products are being detected by the analytical method, thus validating it as stability-indicating.

Conclusion and Further Steps

This guide outlines a comprehensive and scientifically rigorous approach to evaluating the stability of this compound under acidic and basic conditions. By integrating established chemical principles with detailed, self-validating experimental protocols, researchers can confidently characterize the degradation pathways and products of this molecule.

The logical next steps following this initial investigation would be:

  • Isolation and Structural Elucidation: If significant unknown degradation products are observed, they should be isolated (e.g., by preparative HPLC) and their structures definitively confirmed using techniques such as NMR spectroscopy.[9]

  • Kinetic Analysis: To gain a deeper understanding, a pH-rate profile study can be conducted by performing the hydrolysis experiments across a wide range of pH values.[10] This allows for the determination of rate constants and provides further mechanistic insights.

  • Full Forced Degradation Study: The investigation should be expanded to include oxidative, thermal, and photolytic stress conditions as per ICH guidelines to build a complete stability profile of the molecule.[2]

By following the principles and protocols laid out in this guide, drug development professionals can ensure the scientific integrity of their stability assessments for this compound and other novel pyrimidine-based drug candidates.

References

  • Barrera, C.M., et al. (2006). Hydrolysis kinetics for 2-chloropyridine in supercritical water. Available at: [Link]

  • ResearchGate. (n.d.). Hydrolysis kinetics for 2-chloropyridine in supercritical water | Request PDF. Available at: [Link]

  • ChemRxiv. (2021). pH-Rate Profile for Hydrolysis of 4-Nitrophenyl β-D-Glucopyranoside: Unimolecular, Bimolecular and Intramolecular Cleavage Mechanisms. Cambridge Open Engage. Available at: [Link]

  • ResearchGate. (n.d.). pH-rate profiles for the hydrolytic reactions of the copolymer model 3a.... Available at: [Link]

  • Unknown Source. HYDROLYSIS.
  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]

  • Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Available at: [Link]

  • MDPI. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Available at: [Link]

  • Kymanox. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]

  • MDPI. (2022). Hydrolysis Behavior and Kinetics of AlN in Aluminum Dross during the Hydrometallurgical Process. Available at: [Link]

  • National Institutes of Health. (n.d.). Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors. Available at: [Link]

  • PubMed. (n.d.). Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips. Available at: [Link]

  • Chemistry LibreTexts. (2025). 5.4: Hydrolysis Reactions. Available at: [Link]

  • ResearchGate. (2025). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Available at: [Link]

  • SGS. (2011). HOW TO APPROACH A FORCED DEGRADATION STUDY. Available at: [Link]

  • ResearchGate. (2025). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Available at: [Link]

  • MDPI. (2025). Highly Efficient Hydrolysis of Hesperidin and Naringin and Synthesis of Their Aglycone Acetates Under Microwave Irradiation. Available at: [Link]

  • YouTube. (2024). Organic Chemistry 2 - Chapter 19.16 - Mechanism of acid-catalyzed hydrolysis. Available at: [Link]

  • RSC Publishing. (n.d.). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Available at: [Link]

  • ChemRxiv. (n.d.). A two-stage MS feature dereplication strategy for natural products discovery. Cambridge Open Engage. Available at: [Link]

  • ResearchGate. (2025). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Available at: [Link]

  • PHARMA DEVILS. (n.d.). SOP-for-Forced-Degradation-Study. Available at: [Link]

  • ResearchGate. (n.d.). pH-rate profiles for the hydrolysis of compounds 1 ( ), 2 ( ), 3 ( ), 4.... Available at: [Link]

  • PubMed. (n.d.). Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam. Available at: [Link]

  • YouTube. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. Available at: [Link]

  • Unknown Source. The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan.
  • PubMed. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Available at: [Link]

  • National Institutes of Health. (n.d.). Convenient syntheses of isotopically labeled pyrimidine 2´-deoxynucleosides and their 5-hydroxy oxidation products. Available at: [Link]

  • Onyx scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]

  • National Institutes of Health. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Available at: [Link]

  • Kinetik. (2026). Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. Available at: [Link]

  • Pradeep Research Group. (2012). Understanding the Degradation Pathway of the Pesticide, Chlorpyrifos by Noble Metal Nanoparticles. Available at: [Link]

  • National Institutes of Health. (n.d.). LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine. Available at: [Link]

  • YouTube. (2015). Base Catalyzed Ester Hydrolysis (Saponification). Available at: [Link]

Sources

Methodological & Application

Application Note: 2-Ethoxypyrimidine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for medicinal chemists and drug discovery scientists. It focuses on the 2-ethoxypyrimidine moiety—a specific structural motif used to modulate solubility, metabolic stability, and kinase hinge-binding interactions.[1]

Executive Summary

The pyrimidine heterocycle is a privileged scaffold in kinase inhibitor discovery, forming the core of drugs like Imatinib , Nilotinib , and Pazopanib . While 2-aminopyrimidines are ubiquitous for their ability to form a donor-acceptor-donor (D-A-D) hydrogen bond triad with the kinase hinge region (e.g., ATP binding site), the This compound variant offers a distinct pharmacological profile.[1]

This guide details the synthetic utility of this compound. Unlike the 2-amino group, the 2-ethoxy group acts solely as a hydrogen bond acceptor (via the pyrimidine nitrogens) and introduces a lipophilic ethyl tail that can occupy hydrophobic pockets (e.g., the "gatekeeper" region or solvent front), altering potency and ADME properties.

Key Applications
  • Solubility Modulation: Disrupting crystal packing forces common in planar aminopyrimidines.

  • Selectivity Tuning: Altering the H-bond donor/acceptor pattern to avoid off-target kinases that strictly require a 2-amino donor.[1]

  • Metabolic Stability: The ethoxy group is generally more resistant to oxidative dealkylation than methoxy groups in certain microsomal environments.

Chemical Basis & Rationale[2][3][4]

The "Ethoxy Effect" in the Hinge Region

In the ATP-binding pocket, the kinase hinge region typically presents a backbone amide nitrogen (donor) and a carbonyl oxygen (acceptor).

  • 2-Aminopyrimidine: Presents a complementary Acceptor-Donor-Acceptor motif.[1]

  • This compound: Presents an Acceptor- (No Donor) -Acceptor motif.[1] The ethoxy oxygen is a weak acceptor, but the steric bulk of the ethyl group often forces the pyrimidine ring to twist or occupy a distinct sub-pocket, potentially inducing Type I½ or Type II binding modes.

Regioselectivity in Synthesis

The synthesis of 2-ethoxypyrimidines from 2,4-dichloropyrimidines is governed by the principle of nucleophilic aromatic substitution (


).[1]
  • C4 Position: More electrophilic due to the para-like resonance contribution from N1 and N3. Kinetic control usually favors C4 substitution.

  • C2 Position: Less reactive. Accessing the 2-ethoxy-4-chloro isomer requires specific thermodynamic conditions or alternative starting materials (e.g., 2-methylsulfonylpyrimidines).[1]

Synthetic Protocols

Protocol A: Synthesis of the Building Block (5-Bromo-2-ethoxypyrimidine)

This protocol describes the conversion of 5-bromo-2-chloropyrimidine to 5-bromo-2-ethoxypyrimidine.[1] This is a robust "building block" synthesis.

Reagents:

  • 5-Bromo-2-chloropyrimidine (1.0 equiv)[1]

  • Sodium Ethoxide (NaOEt), 21% wt in Ethanol (1.2 equiv)

  • Absolute Ethanol (Solvent)

  • Dichloromethane (DCM) for extraction

Step-by-Step Methodology:

  • Preparation: Charge a dry round-bottom flask with 5-bromo-2-chloropyrimidine (e.g., 10 mmol, 1.93 g) and absolute ethanol (20 mL).

  • Nucleophilic Attack: Cool the solution to 0°C in an ice bath. Dropwise add the NaOEt solution (12 mmol) over 10 minutes.

    • Mechanistic Note: The ethoxide ion attacks the C2 position. The electron-withdrawing bromine at C5 activates the ring, facilitating the

      
       reaction.[1]
      
  • Reaction: Remove the ice bath and stir at room temperature (25°C) for 2 hours. Monitor by TLC (Hexane:EtOAc 8:2) or LC-MS.[1] The starting material (

    
     ~ 1.2 min) should convert to the product (
    
    
    
    ~ 1.5 min, more lipophilic).
  • Quench: Concentrate the mixture under reduced pressure to remove most ethanol. Resuspend the residue in water (30 mL) and extract with DCM (3 x 20 mL).

  • Purification: Dry the combined organics over

    
    , filter, and concentrate.
    
    • Yield: Typically >90% as a white/off-white solid.[1]

    • Purity Check:

      
       NMR (CDCl3) should show the characteristic triplet (1.4 ppm) and quartet (4.4 ppm) of the ethoxy group and the aromatic pyrimidine protons.
      
Protocol B: Suzuki-Miyaura Cross-Coupling (Kinase Scaffold Assembly)

This protocol couples the this compound warhead to an aryl boronic acid (representing the kinase core, e.g., an indazole or quinoline).[1]

Reagents:

  • 5-Bromo-2-ethoxypyrimidine (1.0 equiv)[1]

  • Aryl Boronic Acid / Pinacol Ester (1.1 equiv)

  • Catalyst:

    
     (0.05 equiv)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Methodology:

  • Assembly: In a microwave vial or pressure tube, combine the bromide (1.0 mmol), boronic acid (1.1 mmol), and catalyst (0.05 mmol).

  • Inert Atmosphere: Seal the vial and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane (5 mL) and aqueous

    
     (1.5 mL).
    
  • Reaction: Heat to 90°C for 4–12 hours (thermal) or 110°C for 30 minutes (microwave).

    • Why this catalyst?

      
       is robust for heteroaryl-heteroaryl couplings and tolerates the basic nitrogen of the pyrimidine.[1]
      
  • Work-up: Dilute with EtOAc, wash with brine, and dry over

    
    .
    
  • Purification: Flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).

Visualization of Synthetic Logic

The following diagram illustrates the retrosynthetic analysis and forward synthesis of a hypothetical "Type I" kinase inhibitor incorporating the this compound moiety.

G cluster_0 Building Block Synthesis cluster_1 Scaffold Assembly (Suzuki Coupling) SM1 5-Bromo-2-chloropyrimidine Reagent1 NaOEt / EtOH (SNAr) SM1->Reagent1 Inter1 5-Bromo-2-ethoxypyrimidine (The Warhead) Reagent1->Inter1 Catalyst Pd(dppf)Cl2 / K2CO3 Cross-Coupling Inter1->Catalyst Scaffold Kinase Hinge Binder (e.g., Indazole Boronic Acid) Scaffold->Catalyst Final This compound Kinase Inhibitor Catalyst->Final C-C Bond Formation

Figure 1: Synthetic workflow converting a chloropyrimidine precursor into a functionalized kinase inhibitor via SNAr and Suzuki coupling.

Data Summary: 2-Ethoxy vs. 2-Amino

The following table summarizes the physicochemical and biological shifts observed when replacing a 2-amino group with a 2-ethoxy group in a typical pyrimidine kinase inhibitor scaffold.

Feature2-Aminopyrimidine (Standard)This compound (Modified)Impact/Rationale
H-Bonding (Hinge) Donor-Acceptor-Donor (D-A-D)Acceptor-Acceptor (A-A)Loss of N-H donor reduces affinity for "classical" hinges but improves selectivity against kinases requiring that donor.[1]
LogP (Lipophilicity) Lower (More Polar)Higher (+0.5 to +1.0 LogP)Improves permeability; ethyl group adds hydrophobic bulk.
Solubility Low (Crystal Lattice Energy High)Moderate to HighEthoxy group disrupts planar stacking, often improving solubility despite higher LogP.
Metabolic Liability N-Oxidation / GlucuronidationO-DealkylationEthoxy is generally more stable than methoxy; susceptible to CYP450 O-dealkylation.[1]

References

  • Bolli, M. H., et al. (2012). Discovery of Macitentan, a Potent and Orally Bioavailable Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. Link (Demonstrates the synthesis of 2-alkoxypyrimidine ethers via SNAr).[1]

  • Linger, R. M., et al. (2008).[2] TAM receptor tyrosine kinases: biologic functions, signaling, and potential therapeutic targeting in human cancer.[2] Advances in Cancer Research. Link (Context for Axl kinase inhibitors utilizing pyrimidine scaffolds).

  • Zhang, T., et al. (2009). Discovery of potent and selective covalent inhibitors of TK/Axl kinase. ACS Medicinal Chemistry Letters.[3] (Discusses SAR of pyrimidine C2 substitutions).

  • Gomtsyan, A. (2012). Heterocycles in Drugs and Drug Discovery. Chemistry of Heterocyclic Compounds. Link (General review of pyrimidine pharmacophores).

  • US Patent 9593097B2. Axl inhibitors.Link (Specific examples of this compound carboxamides).[1]

Sources

Application Note: 2-Ethoxypyrimidine as a Versatile Scaffold for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the utility of 2-ethoxypyrimidine (CAS: 16939-49-8) as a strategic "masked" intermediate in the synthesis of bioactive pharmaceutical ingredients (APIs). Unlike its 2-chloro analog, the 2-ethoxy derivative offers a unique balance of stability and reactivity, serving as a precursor for 5-substituted uracils (antivirals/oncology), cytosine analogs , and functionalized heteroaryl ethers . This guide provides optimized protocols for its synthesis, C5-regioselective functionalization, and controlled deprotection.

Chemical Profile & Reactivity Logic

The "Masked Carbonyl" Strategy

In medicinal chemistry, the this compound scaffold is frequently employed as a lactim ether . It effectively masks the 2-pyrimidinone (uracil-like) moiety, which often suffers from poor solubility and tautomeric ambiguity during synthetic steps.

  • Lipophilicity: The ethoxy group significantly increases solubility in organic solvents (DCM, EtOAc) compared to the polar 2-hydroxypyrimidine.

  • Electronic Activation: The electron-donating ethoxy group (

    
     effect) activates the C5 position for Electrophilic Aromatic Substitution (EAS), facilitating halogenation more effectively than electron-deficient 2-chloropyrimidines.
    
  • Orthogonal Reactivity: The ethoxy group is stable to basic conditions (e.g., lithiation, Suzuki coupling bases) but labile to acidic hydrolysis.

Comparative Properties
PropertyThis compound2-Chloropyrimidine2-Hydroxypyrimidine
Role Activated Scaffold / Masked AmideElectrophile (

)
Tautomeric Base
C5-Reactivity High (EAS active)Low (Deactivated)Moderate
Solubility High (Organic)High (Organic)Low (Aqueous/Polar)
Stability Acid-sensitiveMoisture-sensitiveStable

Strategic Workflow Diagram

The following diagram illustrates the divergent synthetic pathways accessible from the this compound core.

G Start 2-Chloropyrimidine Core This compound (The Scaffold) Start->Core NaOEt, EtOH (S_NAr Substitution) Path1 C5-Bromination (NBS, MeCN) Core->Path1 Electrophilic Activation Path2 Suzuki/Stille Coupling (Pd cat.) Path1->Path2 Cross-Coupling Path3 Acid Hydrolysis (HCl/AcOH) Path2->Path3 Deprotection Final1 5-Substituted 2-Ethoxypyrimidines Path2->Final1 Retain Ether Final2 5-Substituted Uracils (APIs) Path3->Final2 Tautomerization

Figure 1: Divergent synthesis map showing the conversion of 2-chloropyrimidine to 5-substituted uracil APIs via the 2-ethoxy intermediate.

Detailed Experimental Protocols

Protocol A: Synthesis of this compound

Objective: Conversion of 2-chloropyrimidine to this compound via Nucleophilic Aromatic Substitution (


).
  • Precursor: 2-Chloropyrimidine (commercially available or synthesized from 2-aminopyrimidine via diazotization [1]).

  • Reagents: Sodium Ethoxide (21% wt in EtOH), Ethanol (anhydrous).

Step-by-Step Procedure:

  • Preparation: Charge a dry 3-neck round-bottom flask with 2-chloropyrimidine (1.0 eq) and anhydrous ethanol (5 mL/g).

  • Addition: Cool the solution to 0°C under

    
     atmosphere. Add sodium ethoxide solution  (1.1 eq) dropwise over 20 minutes. Note: Exothermic reaction.
    
  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (30% EtOAc/Hexane). The spot for 2-chloropyrimidine (

    
    ) should disappear, replaced by a lower 
    
    
    
    spot.
  • Workup: Quench with saturated

    
     solution. Remove ethanol under reduced pressure. Extract the aqueous residue with DCM (
    
    
    
    ).
  • Purification: Dry organic layers over

    
    , filter, and concentrate. The product is typically obtained as a pale yellow oil or low-melting solid.
    
    • Yield Expectation: 85–92%.

Protocol B: C5-Bromination (Regioselective Functionalization)

Objective: Introducing a halogen handle at the C5 position for subsequent cross-coupling. The ethoxy group directs the electrophile to the para-position relative to itself (C5).

Step-by-Step Procedure:

  • Dissolution: Dissolve This compound (1.0 eq) in acetonitrile (MeCN) or acetic acid (AcOH).

  • Bromination: Add N-Bromosuccinimide (NBS) (1.05 eq) in small portions at room temperature.

    • Critical: Avoid excess NBS to prevent over-bromination or radical side reactions.

  • Heating: Stir at 60°C for 2–3 hours.

  • Workup: Concentrate the solvent. Redissolve in EtOAc and wash with water and sodium thiosulfate (to remove residual bromine).

  • Result: 5-Bromo-2-ethoxypyrimidine . This intermediate is stable and ready for Suzuki-Miyaura coupling [2].

Protocol C: Hydrolysis to 5-Substituted Uracils

Objective: Converting the ethoxy "mask" back to the carbonyl (lactam) to generate the final uracil derivative.

Step-by-Step Procedure:

  • Acidolysis: Dissolve the 5-substituted-2-ethoxypyrimidine in a mixture of conc. HCl and Acetic Acid (1:1 v/v).

  • Reflux: Heat to reflux (100°C) for 2–4 hours.

  • Precipitation: Cool the mixture to 0°C. The pyrimidinone (uracil) derivative often precipitates out of solution due to lower solubility.

  • Isolation: Filter the solid and wash with cold water and ether.

    • Mechanism:[1][2][3][4][5][6] Acid-catalyzed cleavage of the vinyl-ethyl ether system.

Pharmaceutical Case Studies

Case Study 1: Synthesis of 5-Iodouracil Derivatives (Antivirals)

Researchers utilized this compound to synthesize radiolabeled antiviral agents. Direct iodination of uracil is often sluggish.

  • Pathway: this compound

    
     Lithiation (LiTMP) at C5 
    
    
    
    Quench with
    
    
    
    
    Acid Hydrolysis.
  • Advantage: The ethoxy group directed the lithiation exclusively to C5, avoiding N-alkylation issues common with unprotected uracils [3].

Case Study 2: Kinase Inhibitors (Retaining the Ether)

In certain EGFR inhibitors, the this compound moiety is retained. The ethyl group fits into a specific hydrophobic pocket in the ATP-binding site, providing better affinity than the methoxy or hydroxy analogs.

  • Protocol: 5-Bromo-2-ethoxypyrimidine is coupled with an aryl boronic acid via Suzuki coupling (

    
    , 
    
    
    
    ). The ether linkage remains intact under basic coupling conditions.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step A Moisture in EtOH; Old NaOEtUse freshly distilled anhydrous EtOH; Titrate NaOEt.
Bis-substitution Temperature too highKeep reaction at 0°C during addition; Ensure 1:1 stoichiometry.
Incomplete Hydrolysis Acid too weakUse 6N HCl or HBr/AcOH; Increase reflux time.
C5-Bromination Failure Deactivated ringEnsure the starting material is the ethoxy derivative, not the chloro derivative.

References

  • Organic Syntheses. "2-Chloropyrimidine." Org.[4][6][7][8] Synth.1955 , 35, 22. Link

  • Journal of Heterocyclic Chemistry. "Halogenation of 2-alkoxypyrimidines." J. Heterocycl. Chem.
  • National Institutes of Health (NIH). "Modifications at the C5 position of pyrimidine nucleosides." PubMed Central.Link

  • Royal Society of Chemistry. "Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate." J. Chem. Soc. C.Link

  • Jubilant Ingrevia. "Pyridine and Pyrimidine Derivatives in Pharma." Link

(Note: While specific page numbers for general reactions vary by edition, the links provided direct to authoritative databases or specific open-access protocols where available.)

Sources

Accelerating Antiviral Discovery: 2-Ethoxypyrimidine as a Strategic Scaffold for Nucleoside and Non-Nucleoside Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrimidine heterocycle is the structural foundation of the most successful antiviral drugs in history, including Zidovudine (AZT), Lamivudine (3TC), and Sofosbuvir. However, the direct functionalization of the pyrimidine core often faces regioselectivity challenges due to lactam-lactim tautomerism.

2-Ethoxypyrimidine serves as a critical "lactim ether" intermediate. It effectively masks the C2-carbonyl, locking the aromatic system to facilitate specific glycosylations (via the Hilbert-Johnson reaction) or nucleophilic aromatic substitutions (


). This Application Note details the strategic use of this compound scaffolds to synthesize novel antiviral candidates, providing validated protocols for chemical synthesis and biological evaluation against viral polymerases.

Chemical Basis & Rationale[1][2][3][4][5][6][7][8][9]

The "Lactim Ether" Advantage

In its natural state, 2-hydroxypyrimidine exists predominantly as the 2-oxo (lactam) tautomer. This poses a challenge for chemists attempting to functionalize the ring, as N-alkylation often competes with O-alkylation.

By utilizing This compound , researchers achieve three strategic advantages:

  • Regiocontrol: The ethoxy group prevents N3-alkylation, directing electrophiles to the N1 position—crucial for synthesizing nucleoside analogues.

  • Lipophilicity Tuning: The ethoxy group increases

    
    , enhancing cell membrane permeability during early-stage phenotypic screening.
    
  • Leaving Group Utility: Under acidic conditions, the ethoxy group can be hydrolyzed back to the oxo-form (generating Uracil derivatives) or displaced by amines to create 2-aminopyrimidines (common in kinase inhibitors).

Mechanism of Action Targets

Derivatives synthesized from this scaffold typically target:

  • Viral Polymerases (RdRp/RT): As nucleoside analogues (after glycosylation and phosphorylation).

  • Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): Via hydrophobic interactions of the 2-alkoxy tail in the inhibitor binding pocket.

Experimental Protocols: Chemical Synthesis

Protocol A: Synthesis of this compound Intermediates via

Objective: To generate a stable this compound scaffold from 2-chloropyrimidine precursors.

Materials:

  • 2,4-Dichloropyrimidine (CAS: 3934-20-1)

  • Sodium Ethoxide (21% in ethanol)

  • Anhydrous Ethanol

  • Dichloromethane (DCM) for extraction

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried round-bottom flask with 2,4-dichloropyrimidine (10 mmol) and anhydrous ethanol (20 mL) under Argon atmosphere.

  • Addition: Cool the solution to 0°C. Dropwise add Sodium Ethoxide solution (10.5 mmol) over 15 minutes. Note: Stoichiometry is critical to prevent bis-substitution.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The 2-ethoxy-4-chloropyrimidine spot should appear (

    
    ).
    
  • Quench: Neutralize with dilute acetic acid to pH 7.

  • Workup: Remove ethanol under reduced pressure. Resuspend residue in water (20 mL) and extract with DCM (

    
     mL).
    
  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
    
  • Yield: Expect 75-85% of 2-ethoxy-4-chloropyrimidine .

Protocol B: Silyl-Hilbert-Johnson Glycosylation

Objective: To couple the this compound base with a ribose sugar to form a nucleoside analogue.

Materials:

  • 2-Ethoxy-4-chloropyrimidine (from Protocol A)

  • 1-O-Acetyl-2,3,5-tri-O-benzoyl-

    
    -D-ribofuranose
    
  • BSA (N,O-Bis(trimethylsilyl)acetamide)

  • TMSOTf (Trimethylsilyl trifluoromethanesulfonate)

  • Anhydrous Acetonitrile

Step-by-Step Procedure:

  • Silylation: Dissolve 2-ethoxy-4-chloropyrimidine (1.0 eq) in dry acetonitrile. Add BSA (2.0 eq) and stir at 60°C for 30 mins to generate the silylated base in situ.

  • Coupling: Cool to 0°C. Add the protected ribose sugar (1.0 eq).

  • Activation: Dropwise add TMSOTf (1.1 eq). This Lewis acid catalyzes the departure of the 1-O-acetyl group and directs the base attack.

  • Reaction: Stir at RT for 2-4 hours.

  • Hydrolysis (Critical): The 2-ethoxy group is often retained here. If the target is the Uridine analogue, treat the crude product with concentrated HCl/MeOH to hydrolyze the ethyl ether to the carbonyl.

  • Isolation: Standard extraction and silica chromatography.

Visualizing the Synthetic Pathway

The following diagram illustrates the versatility of the this compound scaffold in divergent synthesis.

G Start 2,4-Dichloropyrimidine Intermediate 2-Ethoxy-4-chloropyrimidine (Scaffold) Start->Intermediate NaOEt, EtOH (Regioselective SnAr) PathA Silyl-Hilbert-Johnson (Glycosylation) Intermediate->PathA Protected Ribose, TMSOTf PathB Aminolysis (SnAr) Intermediate->PathB R-NH2, Heat ProdA Nucleoside Analogue (Antiviral Core) PathA->ProdA Deprotection ProdB 2-Amino-4-chloropyrimidine (Kinase/Non-Nucleoside) PathB->ProdB Further Functionalization

Caption: Divergent synthesis starting from 2,4-dichloropyrimidine. The 2-ethoxy intermediate allows access to both nucleoside and non-nucleoside antiviral libraries.

Biological Evaluation Protocols

Once synthesized, the this compound derivatives must be screened for antiviral efficacy and cytotoxicity.

Protocol C: Cytopathic Effect (CPE) Inhibition Assay

Target Virus Model: HSV-1 (DNA virus) or HIV-1 (RNA virus pseudotype).

  • Cell Seeding: Seed Vero cells (for HSV) or MT-4 cells (for HIV) in 96-well plates at

    
     cells/well. Incubate for 24h at 37°C, 5% 
    
    
    
    .
  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., 0.1

    
    M to 100 
    
    
    
    M) in DMSO/Media. Add to wells.
  • Infection: Add virus stock at a Multiplicity of Infection (MOI) of 0.01. Include "Cell Control" (uninfected, untreated) and "Virus Control" (infected, untreated).

  • Incubation: Incubate for 48-72 hours until Virus Control wells show >90% CPE.

  • Readout (MTS/MTT): Add MTS reagent. Viable cells metabolize MTS to a colored formazan product.

  • Calculation:

    
    
    
Protocol D: Selectivity Index Determination

To ensure the observed effect is antiviral and not merely toxic to the host, calculate the Selectivity Index (SI).

ParameterDefinitionThreshold for Lead Candidate

Concentration inhibiting 50% of viral replication.


Concentration causing 50% cytotoxicity to host cells.

SI Ratio of

.

(Early Stage),

(Late Stage)

Pathway Logic: From Scaffold to Lead

AntiviralScreening Library This compound Library Synthesis Phenotypic Phenotypic Screen (CPE Assay) Library->Phenotypic High Throughput Tox Cytotoxicity Screen (MTT Assay) Library->Tox Parallel Path HitSel Hit Selection (SI > 10) Phenotypic->HitSel Low EC50 Tox->HitSel High CC50 MoA Mechanism of Action (Polymerase Assay) HitSel->MoA Validation

Caption: Screening workflow for this compound derivatives, prioritizing high Selectivity Indices (SI) before mechanistic validation.

References

  • Pyrimidine Derivatives in Antiviral Therapy. GSC Online Press. (2023). Overview of pyrimidine nucleoside analogs like acyclovir and lamivudine.

  • Synthesis and Antiviral Activity of Methylenecyclopropane Analogues. PubMed. (2004).[1] Details on converting precursors to antiviral nucleosides.

  • 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines with Antiviral Activity. PubMed. (2002). Discusses acyclic nucleoside phosphonates derived from alkoxy-pyrimidines.

  • Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Bentham Science. (2023). Comprehensive review of pyrimidine moieties in patent literature (1980-2021).

  • Design and Synthesis of Antiviral Agents Targeting Flavivirus. Purdue University. (2008). Synthesis of thiazole-pyrimidine derivatives for Dengue and West Nile Virus.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Ethoxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Impurities & Troubleshooting Guide

Audience: Organic Chemists, Process Development Scientists Status: Active | Updated: 2025-05-20

Introduction: The Purification Landscape

Welcome to the technical support hub for pyrimidine functionalization. 2-Ethoxypyrimidine (CAS: 16939-48-9) is a critical intermediate often synthesized via nucleophilic aromatic substitution (


) of 2-chloropyrimidine with sodium ethoxide.

While the synthesis is straightforward, the purification is deceptive. The proximity of boiling points between the product and the starting material, combined with the susceptibility of the ether linkage to hydrolysis, creates a "purification trap" for the unwary. This guide provides the protocols to navigate these challenges.

Module 1: Know Your Impurities (Triage)

Before attempting purification, you must identify which impurity is compromising your material. Use this diagnostic table to correlate observations with chemical reality.

ImpurityOriginPhysical StateDetection (TLC/GC)Criticality
2-Chloropyrimidine Unreacted Starting MaterialSolid (MP 63–66°C)Less polar than productHigh (Reactive/Toxic)
2-Hydroxypyrimidine Hydrolysis (Moisture)White Solid (MP >200°C)Baseline (Very Polar)Medium (Inert filler)
Ethanol Solvent entrapmentLiquidSolvent frontLow (Process solvent)
Oligomers/Oxides Thermal degradationYellow/Orange OilStreaking/BaselineLow (Color issue)

Module 2: The "Prevention First" Strategy

Expert Insight: The most effective way to remove 2-chloropyrimidine is to ensure it never survives the reaction. Separation via distillation is difficult due to the narrow boiling point gap (


BP 

26°C at atm, but compresses under vacuum).
Protocol A: Driving Conversion to >99.8%
  • Stoichiometry: Do not use 1.0 equivalent of NaOEt. Use 1.05 – 1.10 equivalents . The excess ethoxide is easily removed via aqueous wash (it becomes NaOH/EtOH), whereas unreacted 2-chloropyrimidine requires difficult distillation.

  • Reaction Monitoring: Do not stop the reaction based on time. Stop only when HPLC/GC shows <0.5% starting material.

  • The "Quench" Test: Take an aliquot, add water, extract with EtOAc. If the organic layer shows starting material, add 0.1 eq more NaOEt and reflux for 1 hour.

Module 3: Purification Protocols

Workflow Visualization

The following diagram outlines the logical flow for purifying the crude reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture (NaOEt, Product, Impurities) Step1 Concentrate Ethanol (Rotavap) Start->Step1 Step2 Aqueous Workup (Water/DCM or EtOAc) Step1->Step2 Residue Decision1 Is White Solid Present? Step2->Decision1 SolidRemoval Filter Solid (Removes 2-Hydroxypyrimidine) Decision1->SolidRemoval Yes Drying Dry Organic Layer (Na2SO4 + Filtration) Decision1->Drying No SolidRemoval->Drying Distillation Vacuum Distillation (Vigreux Column) Drying->Distillation Final Pure this compound (Colorless Liquid) Distillation->Final

Figure 1: Standard workup and purification logic flow for alkoxypyrimidines.

Protocol B: The "Soft" Workup (Removal of Salts & Hydrolysis Products)
  • Why: 2-Hydroxypyrimidine (tautomer of pyrimidin-2(1H)-one) is insoluble in non-polar organics.

  • Concentrate: Remove bulk ethanol.

  • Partition: Add water and Dichloromethane (DCM) or Ethyl Acetate.

    • Note: The product goes to the Organic layer.[1]

    • Note: NaOEt (now NaOH), NaCl, and 2-Hydroxypyrimidine stay in the Aqueous layer or precipitate at the interface.

  • Filtration (Critical): If a white rag layer/solid forms at the interface, filter it through Celite before separating layers. This is invariably the hydrolysis byproduct.

  • Wash: Wash organics with brine. Do NOT use acid washes.

    • Warning: 2-Alkoxypyrimidines are acid-labile. Washing with 1M HCl will cleave the ethyl group, regenerating the 2-hydroxypyrimidine impurity [1].

Protocol C: Fractional Distillation (The Gold Standard)

If Protocol A failed and you have residual 2-chloropyrimidine, you must distill.

Parameter2-Chloropyrimidine [2]This compound [3]
Boiling Point (760 mmHg) ~182°C~208°C
Boiling Point (12 mmHg) ~75°C~90°C
Melting Point 63–66°C (Solid)~10°C (Liquid)

Steps:

  • Use a Vigreux column (at least 15cm). Simple distillation is insufficient due to the <15°C difference under vacuum.

  • Apply vacuum (10–15 mmHg recommended).

  • Foreshot: Collect the fraction coming over at 70–80°C (contains 2-chloropyrimidine).

  • Main Fraction: Collect the stable fraction at 88–92°C.

  • Cooling: Ensure your condenser is <5°C; the product is volatile.

Module 4: Troubleshooting & FAQs

Q1: My product turned into a white solid in the flask. What happened?

A: You likely exposed the product to moisture and acid, or simply atmospheric moisture over a long period.

  • Mechanism: Hydrolysis of the ethoxy group.

  • Fix: The solid is 2-hydroxypyrimidine. It is insoluble in DCM. Dissolve your mixture in DCM, filter off the white solid, and re-concentrate the filtrate.

Q2: I cannot distill (scale too small). How do I remove 5% 2-chloropyrimidine?

A: Use "Chemical Scavenging" (Derivatization).

  • Method: Add 10 mol% of a primary amine (e.g., benzylamine) or a polymer-supported amine resin to the crude mixture. Heat to 80°C for 1 hour.

  • Logic: The amine reacts rapidly with 2-chloropyrimidine via

    
     to form a highly polar aminopyrimidine [4].
    
  • Workup:

    • If using resin: Filter it out.

    • If using benzylamine: Perform a mild acidic wash (pH 4-5) to remove the basic aminopyrimidine derivative, leaving the less basic this compound in the organic layer. (Monitor pH carefully to avoid hydrolysis).

Q3: The product is yellow/orange. Is it pure?

A: Likely >98% pure but contains trace N-oxides or oligomers.

  • Fix: If optical purity is required, distill. If only chemical purity is needed for the next step, the color is usually harmless. Activated charcoal treatment in refluxing hexane/ethyl acetate can also remove color bodies.

Q4: Can I use an acid wash to remove starting materials?

A: NO. While this compound is basic, it is an imidate ester equivalent. Strong acids will protonate the nitrogen, activating the C-2 position for nucleophilic attack by water, leading to ether cleavage. Keep workups neutral (pH 7-9).

References

  • Brown, D. J. (1994). The Pyrimidines. Wiley-Interscience. (Detailed mechanisms of alkoxypyrimidine hydrolysis).
  • ChemicalBook. (2024). 2-Chloropyrimidine Physical Properties. Retrieved from

  • PubChem. (2024). This compound Compound Summary. Retrieved from

  • Shadbolt, R. S., & Ulbricht, T. L. V. (1967).[2] Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic. Retrieved from

Sources

Technical Support Center: 2-Ethoxypyrimidine Stability & Workup Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Hydrolysis of 2-Ethoxypyrimidine During Workup Ticket ID: CHEM-SUP-2-ETHOXY-001 Support Tier: Level 3 (Senior Application Scientist) Status: Resolved / Knowledge Base Article

Executive Summary

Researchers frequently report the degradation of This compound (and related 2-alkoxypyrimidines) into pyrimidin-2-one (a uracil derivative) during standard workup procedures. This degradation is driven by the molecule's latent cyclic imidate ester character. The C2 position is highly electrophilic, particularly when the ring nitrogen is protonated.

This guide provides a mechanistic understanding of this instability and actionable protocols to prevent it. The core strategy relies on strict pH control (avoiding protonation) and thermal management during solvent removal.

Part 1: The Mechanistic "Why" (Root Cause Analysis)

To prevent hydrolysis, you must understand that this compound acts as a "masked" amide. Under acidic conditions, it reverts to its thermodynamically stable amide tautomer (pyrimidin-2-one).

The Hydrolysis Pathway[1][2]
  • Activation: A proton (

    
    ) binds to the ring nitrogen (N1), significantly increasing the electrophilicity of the C2 carbon.
    
  • Nucleophilic Attack: Water attacks the C2 carbon, forming a tetrahedral intermediate.

  • Collapse: The intermediate collapses, expelling ethanol (a good leaving group) and forming the stable carbonyl bond of the pyrimidinone.

Visualizing the Failure Mode

The following diagram illustrates the critical failure points where your product is lost.

HydrolysisMechanism Start This compound (Target Product) Start->Start Maintain pH > 7 Keep Dry Protonation Protonation (N1) (Acidic pH < 4) Start->Protonation Trace Acid / H3O+ Activated Activated Cation (Electrophilic C2) Protonation->Activated Fast Equilibrium Intermediate Tetrahedral Intermediate Activated->Intermediate + H2O (Nucleophilic Attack) Collapse Elimination of Ethanol Intermediate->Collapse - EtOH Product Pyrimidin-2-one (Degradation Impurity) Collapse->Product Irreversible

Figure 1: Acid-catalyzed hydrolysis pathway of this compound. Red arrows indicate failure points triggered by acidic workup conditions.

Part 2: Troubleshooting Q&A

Q1: My product disappears after washing with 1M HCl. Where did it go?

Diagnosis: You induced acid-catalyzed hydrolysis. Explanation: Many standard protocols call for an acid wash to remove basic impurities (like pyridine or amines). However, this compound has a pKa of approximately 1.3 (for the conjugate acid). While it is a weak base, 1M HCl is strong enough to fully protonate the ring nitrogen. Once protonated, the aqueous environment rapidly converts it to the water-soluble pyrimidin-2-one. Solution:

  • Never use strong acid washes (HCl, H2SO4).

  • If you must remove amines, use a buffered wash (pH 4-5 phosphate buffer) only if validated, or rely on chromatography for purification.

  • Immediate Action: Check the aqueous layer.[1] Your "missing" product is likely there as the pyrimidinone.

Q2: I see a white solid precipitating in the separatory funnel. What is it?

Diagnosis: Formation of Pyrimidin-2-one. Explanation: Unlike the lipophilic this compound (soluble in DCM/EtOAc), the hydrolysis product (pyrimidin-2-one) is highly polar and often insoluble in organic solvents. It frequently crashes out at the interface or in the aqueous layer. Solution: Stop the workup. If the solid is present, hydrolysis has already occurred. Filter the solid and analyze by NMR/LCMS to confirm (look for loss of the ethyl group signals: triplet ~1.3 ppm, quartet ~4.4 ppm).

Q3: Can I use rotary evaporation at 50°C?

Diagnosis: Thermal degradation promoted by trace moisture/acid. Explanation: Even if you avoid acid washes, trace amounts of HCl (e.g., from a reaction using thionyl chloride or acid chlorides) combined with heat can trigger hydrolysis during concentration. Solution:

  • Set the bath temperature to < 35°C .

  • Ensure the organic layer is rigorously dried (Na2SO4 or MgSO4) before evaporation.

  • Add a trace of triethylamine (0.5% v/v) to the organic layer before concentration to scavenge trace acids.

Part 3: Validated Workup Protocols

Protocol A: The "Safe-Quench" Method

Use this for reactions containing acidic reagents (e.g., POCl3, SOCl2, HCl).

StepActionCritical Parameter
1 Prepare Buffer Create a saturated NaHCO3 (Sodium Bicarbonate) solution. Cool to 0°C.
2 Quench Slowly pour the reaction mixture into the stirred bicarbonate solution.
3 pH Check Verify the aqueous layer pH is ≥ 7.5 .
4 Extraction Extract immediately with DCM (Dichloromethane) or EtOAc .
5 Drying Dry organic layer over anhydrous Na2SO4 for 15 mins.
Protocol B: Removing Excess Starting Material (Without Acid)

Use this if you need to purify the product without acid washes.

Instead of acid-base extraction, use Scavenger Resins or Chromatography .

  • Silica Gel Chromatography: Pre-treat the silica column with 1% Triethylamine in the eluent (e.g., Hexane/EtOAc + 1% Et3N). This neutralizes the natural acidity of silica gel (approx. pH 4-5), preventing on-column hydrolysis.

  • Resin Scavenging: If removing amines, use a polymer-bound isocyanate or aldehyde resin in organic solvent, which avoids water entirely.

Part 4: Decision Matrix for Workup

Use this logic flow to determine the safest processing route for your specific reaction mixture.

WorkupDecision Start Reaction Complete (Contains this compound) AcidPresent Does the mixture contain strong acids or acid halides? Start->AcidPresent QuenchBase Quench into cold Sat. NaHCO3 (Maintain pH > 8) AcidPresent->QuenchBase Yes DirectConc Is the solvent water-miscible (e.g., DMF, DMSO)? AcidPresent->DirectConc No Extract Extract with DCM/EtOAc Separate layers quickly QuenchBase->Extract Dry Dry over Na2SO4 (Optional: Add 1% Et3N) Extract->Dry DiluteWater Dilute with Water/Brine Extract with Ether/EtOAc DirectConc->DiluteWater Yes Evaporate Direct Concentration (Bath < 35°C) DirectConc->Evaporate No (Volatile solvent) DiluteWater->Dry Evaporate->Dry Purify Purify on Silica (Pre-treat with 1% Et3N) Dry->Purify

Figure 2: Decision tree for selecting the optimal workup path based on reaction mixture composition.

References

  • PubChem. 2-Methoxypyridine Compound Summary. National Library of Medicine. [Link]

  • Chemistry LibreTexts. Hydrolysis of Esters (Mechanism applicable to imidate esters). [Link]

  • Master Organic Chemistry. Nucleophilic Substitution Mechanisms (SN2/SNAr context). [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 2-Ethoxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Reaction Landscape

Welcome to the technical support hub for 2-ethoxypyrimidine synthesis. This guide addresses the transition from gram-scale discovery to kilogram-scale production. The core transformation involves the nucleophilic aromatic substitution (


) of 2-chloropyrimidine with an ethoxide nucleophile. While chemically straightforward, the scale-up introduces critical challenges in exotherm management, impurity control (specifically hydrolysis), and salt removal.
Quick Reference Data
ParameterSpecification
CAS Number 16939-57-4 (this compound)
Reaction Type Nucleophilic Aromatic Substitution (

)
Key Reagents 2-Chloropyrimidine, Sodium Ethoxide, Ethanol (Anhydrous)
Physical State Low-melting solid / Liquid (MP: ~15-20°C, BP: ~170°C)
Critical Hazard Exothermic alkoxylation; Sodium Ethoxide corrosivity

Module 1: Reaction Optimization & Kinetics

Q: What is the optimal stoichiometry for the sodium ethoxide reagent on a >1 kg scale?

A: On a laboratory scale, a large excess of nucleophile (2.0–3.0 eq) is often used to drive kinetics. However, on a kilogram scale, we recommend tightening the stoichiometry to 1.05 – 1.10 equivalents of NaOEt .

  • Reasoning: Large excesses of sodium ethoxide create a highly basic downstream stream that complicates the workup. You will be forced to use excessive acid for neutralization, generating massive amounts of sodium salts (NaCl/NaOAc) that can trap your product during filtration or extraction.

  • Protocol Adjustment: If the reaction stalls at 95% conversion, it is often more efficient to accept the unreacted starting material (which can be separated via distillation) rather than dealing with the downstream processing of a highly basic, salt-rich matrix.

Q: My reaction is generating a significant exotherm upon addition. How do I control this?

A: The reaction of 2-chloropyrimidine with ethoxide is highly exothermic.

  • The Fix: Do not add the solid 2-chloropyrimidine to a hot solution of ethoxide. Instead, adopt a "reverse addition" or controlled feed protocol:

    • Dissolve 2-chloropyrimidine in anhydrous ethanol in the reactor.

    • Cool the reactor to 0–5°C.

    • Slowly feed a solution of 21% Sodium Ethoxide in Ethanol (commercially available or prepared in situ) over 2–4 hours.

    • Allow the temperature to rise naturally to room temperature after addition, then heat to reflux (60–70°C) to complete the reaction.

Q: Can I use 95% Ethanol (industrial grade) instead of anhydrous ethanol?

A: No. Water is your enemy in this process.

  • The Mechanism: Hydroxide ions (

    
    ) generated from water compete with ethoxide ions (
    
    
    
    ). Since hydroxide is often a better nucleophile or simply present in equilibrium, it attacks the 2-position to form 2-hydroxypyrimidine (also known as pyrimidin-2(1H)-one).
  • Impact: This impurity is non-volatile and difficult to separate from the product without chromatography. It also has a high melting point and can crash out, clogging transfer lines.

Module 2: Workup & Purification

Q: The reaction mixture is a thick slurry of salts. How do I process this without losing yield?

A: The "thick slurry" is Sodium Chloride (NaCl) precipitating out of the ethanolic solution.

  • Method A (Filtration - Preferred for Scale): If your ethanol is dry, the NaCl is virtually insoluble. Cool the mixture to 10°C and filter the salts before aqueous workup. Wash the salt cake with cold anhydrous ethanol. This removes the bulk of the solid waste immediately.

  • Method B (Aqueous Partition): If filtration is slow, strip off 80% of the ethanol under reduced pressure. Add water and extract with a non-polar solvent like Toluene or DCM. Note: Toluene is preferred for scale-up due to better safety profiles than DCM.

Q: How do I purify the final product? Distillation or Crystallization?

A: this compound is a low-melting solid/liquid. Vacuum Distillation is the gold standard for purification here.

  • Boiling Point: ~75–80°C at 10 mmHg (approximate).

  • Protocol:

    • Ensure the crude oil is dry (residual water will cause hydrolysis in the pot).

    • Use a short-path distillation head.

    • Collect the main fraction.

    • Critical: Do not overheat the pot residue (>150°C), as pyrimidines can undergo thermal rearrangement or decomposition.

Module 3: Impurity Profiling

Q: I see a peak at [M+16] or [M-28] in my LC-MS. What is it?

A:

  • [M-28] (Mass 96): This is likely 2-hydroxypyrimidine (Starting Mass 124 - Ethyl + H). This confirms water ingress.

  • [M+2] (Mass 114): Unreacted 2-chloropyrimidine .

  • [M+44] (Mass 168): If you used very high temperatures or incorrect stoichiometry, you might see ring-opening byproducts, though this is rare with simple ethoxide.

Visualization: Impurity Pathways

ImpurityPathways Start 2-Chloropyrimidine Product This compound (Target) Start->Product + NaOEt (SNAr) Impurity1 2-Hydroxypyrimidine (Hydrolysis Impurity) Start->Impurity1 + H2O / NaOH (Side Reaction) Reagent Sodium Ethoxide (NaOEt) Reagent->Product Water Water (H2O) (Contaminant) Water->Impurity1

Caption: Pathway showing the competitive formation of the target ether vs. the hydrolysis impurity.

Module 4: Safety & Engineering Controls

Q: What are the thermal hazards of this reaction?

A: The reaction is exothermic.

  • Adiabatic Temperature Rise: In a worst-case scenario (all reagents mixed at once), the temperature can rise rapidly, potentially exceeding the boiling point of ethanol (78°C) and causing a "boil-over" or over-pressurization of the reactor.

  • Control Measure: Use a dosing pump for the ethoxide solution. Ensure the reactor jacket has sufficient cooling capacity (glycol chiller) to maintain

    
     during addition.
    
Q: Are there specific material compatibility issues?

A:

  • Glass-Lined Reactors: Excellent compatibility.

  • Stainless Steel (304/316): Good compatibility with ethoxide and ethanol.

  • Avoid: Aluminum or Zinc components (gaskets, fittings), as sodium ethoxide can react with these metals to generate hydrogen gas (explosion hazard).

Experimental Protocol (Scale-Up Ready)

Workflow Visualization

Workflow Step1 Step 1: Charge Reactor 2-Chloropyrimidine + Anhydrous EtOH Step2 Step 2: Controlled Addition Add 21% NaOEt in EtOH at 0-5°C Step1->Step2 Step3 Step 3: Reaction Heat to 65°C for 4-6 hours Step2->Step3 Step4 Step 4: Salt Removal Cool to 10°C and Filter NaCl Step3->Step4 Step5 Step 5: Concentration Strip EtOH under Vacuum Step4->Step5 Step6 Step 6: Purification Vacuum Distillation Step5->Step6

Caption: Step-by-step workflow for the kilogram-scale synthesis of this compound.

Detailed Procedure (1.0 kg Scale)
  • Setup: Equip a 20 L jacketed glass reactor with a mechanical stirrer, reflux condenser, nitrogen inlet, and a dosing pump.

  • Charging: Under nitrogen, charge 2-Chloropyrimidine (1.0 kg, 8.73 mol) and Anhydrous Ethanol (5.0 L) . Start stirring.

  • Cooling: Cool the mixture to an internal temperature of 0–5°C.

  • Addition: Charge 21% Sodium Ethoxide in Ethanol (3.1 kg, ~9.6 mol, 1.1 eq) into the feed vessel. Add this solution to the reactor over 2 hours, maintaining internal temperature < 15°C.

  • Reaction: After addition, warm to room temperature, then heat to 65°C (gentle reflux). Hold for 4 hours.

    • IPC (In-Process Control): Check HPLC for conversion (>98%).

  • Workup: Cool to 10°C. The mixture will be a thick white slurry (NaCl). Filter through a sintered glass funnel or a centrifuge. Wash the cake with cold ethanol (1.0 L).

  • Concentration: Transfer the filtrate to a rotary evaporator or distillation unit. Remove ethanol under reduced pressure (40°C, 100 mbar) until an oily residue remains.

  • Distillation: Perform a vacuum distillation on the residue.

    • Foreshots: Discard low boilers (residual solvent).

    • Main Cut: Collect this compound at ~75–80°C / 10 mmHg.

  • Yield: Expected yield is 85–90% (approx. 920–970 g).

References

  • Organic Syntheses, Coll. Vol. 4, p.182 (1963). 2-Chloropyrimidine Synthesis. (Provides the foundational data for the starting material and general pyrimidine handling).

  • Journal of the Chemical Society, Perkin Transactions 1. Nucleophilic substitution in halogenopyrimidines. (Detailed kinetics of alkoxide substitution).

  • PubChem Compound Summary: this compound. (Physical property verification).

  • Breuker, K. et al. Hydrolysis of 2-alkoxypyrimidines. J. Org. Chem. (Mechanistic insights into impurity formation).

Technical Support Center: LC-MS Analysis of 2-Ethoxypyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identifying Byproducts in 2-Ethoxypyrimidine Synthesis by LC-MS Role: Senior Application Scientist Audience: Researchers, Process Chemists, and Analytical Scientists

Introduction: The Analytical Challenge

Synthesizing this compound via nucleophilic aromatic substitution (


) is a textbook reaction, yet it presents distinct analytical challenges when monitored by LC-MS. The reaction involves displacing a chlorine atom on 2-chloropyrimidine with an ethoxide nucleophile.[1]

The primary difficulty lies not in the product itself, but in the competitive hydrolysis that generates 2-hydroxypyrimidine (tautomerizing to pyrimidin-2(1H)-one). This impurity is highly polar, often eluting in the solvent front or causing peak tailing, and can form non-covalent dimers in the MS source, leading to confusing mass spectra.

This guide provides a modular troubleshooting workflow to identify, confirm, and mitigate these byproducts.

Module 1: The "Ghost" Peak (Hydrolysis Impurity)

Symptom: You observe a highly polar peak eluting early (0.5–1.5 min on C18) with an m/z of 97 or 193.[1] Diagnosis: Formation of 2-hydroxypyrimidine due to moisture in the reaction.[1]

Mechanism & Causality

The ethoxide ion (


) is a strong base and nucleophile.[1] If the reaction solvent (ethanol) is not anhydrous, or if atmospheric moisture enters the vessel, hydroxide ions (

) compete with ethoxide.[1] Since the pyrimidine ring is electron-deficient, it is highly susceptible to attack by

, yielding 2-hydroxypyrimidine.

Critical Insight (Tautomerism): In solution and the gas phase, 2-hydroxypyrimidine exists in equilibrium with its lactam tautomer, pyrimidin-2(1H)-one .[1] This tautomer is significantly more polar than the aromatic lactim form, explaining its poor retention on reverse-phase columns.

Troubleshooting Steps
  • Check the m/z 97 Signal:

    • The protonated ion

      
       for 2-hydroxypyrimidine is 97.04 Da .[1]
      
    • Action: Extract the ion chromatogram (EIC) for m/z 97. If it co-elutes with the solvent front, your method is not retaining the impurity.

  • Identify the Source Dimer (m/z 193):

    • Pyrimidin-2-one has a high propensity to form non-covalent dimers in the ESI source via hydrogen bonding.[1]

    • Observation: A peak at m/z 193 corresponds to

      
      .[1] This is an artifact of ionization , not necessarily a chemical dimer in your flask.
      
    • Validation: Lower the cone voltage/declustering potential. If the ratio of 193/97 decreases, it is a source dimer.[1]

  • Protocol for Confirmation:

    • Step A: Run a blank injection of the reaction solvent (EtOH).

    • Step B: Spike the sample with authentic 2-hydroxypyrimidine standard (if available).[1]

    • Step C: Switch to a HILIC column or a polar-embedded C18 column to retain this polar species.

Module 2: The Isotope Fingerprint (Starting Material)

Symptom: A peak eluting later than the product with a distinct "M+2" pattern. Diagnosis: Unreacted 2-chloropyrimidine.[1]

The Chlorine Signature

Chlorine has two stable isotopes:


 (75.8%) and 

(24.2%).[1] Any molecule containing one chlorine atom will exhibit a mass spectrum where the M+2 peak is approximately 33% the height of the M peak .
Data Analysis Table: Distinguishing Species
SpeciesFormulaMonoisotopic Mass (Da)Key Adducts (ESI+)Isotope Pattern (M : M+2)
2-Chloropyrimidine (SM)

114.00115 (

), 137 (

)
100 : 33 (Distinctive)
This compound (Product)

124.06125 (

), 147 (

)
100 : ~0.7 (Carbon only)
2-Hydroxypyrimidine (Impurity)

96.0397 (

), 193 (

)
100 : ~0.5
Actionable Guide
  • Scan for m/z 115: Even if the UV trace looks clean, MS is more sensitive.[1]

  • Verify Isotope Ratio: Zoom into the mass spectrum of the peak at m/z 115.[1] If you see a peak at 117 with ~1/3 intensity, it is definitively the starting material.[1]

  • Process Control: If this peak persists, your reaction is incomplete. Increase the equivalents of NaOEt or reaction time.

Module 3: Visualizing the Pathway & Decision Tree

The following diagram illustrates the reaction pathways and the LC-MS decision logic for identifying components.

G cluster_legend LC-MS Signals SM 2-Chloropyrimidine (m/z 115, 117) Prod This compound (m/z 125) SM->Prod SNAr (Main) Imp 2-Hydroxypyrimidine (m/z 97) (Tautomer: Pyridone) SM->Imp Hydrolysis (Side) EtO Ethoxide (EtO-) (Anhydrous) EtO->Prod Water Water (OH-) (Impurity) Water->Imp Dim Source Dimer (m/z 193) Imp->Dim ESI Source Clustering

Caption: Reaction pathways showing the competition between ethoxylation and hydrolysis, and the resulting MS signals.

FAQ: Common Issues & Quick Fixes

Q1: I see a peak at m/z 147. Is this a new impurity? A: Likely not. This is the Sodium adduct


 of your product (124 + 23 = 147).[1] Since you are using Sodium Ethoxide (NaOEt), sodium ions are abundant in the source. To confirm, check if the retention time matches the m/z 125 peak.

Q2: My product peak has a "shoulder" in the UV chromatogram, but the MS looks the same. A: This could be column overloading. Pyrimidines are basic. If your sample is too concentrated or the pH is not controlled, peak shape suffers.

  • Fix: Dilute the sample 1:10.

  • Fix: Ensure your mobile phase contains 0.1% Formic Acid to keep the nitrogen protonated and improve peak shape.

Q3: Why is the 2-hydroxypyrimidine peak so broad? A: This is due to the lactam-lactim tautomerism . On standard C18 columns, the rapid interconversion between the keto and enol forms during the run can cause peak broadening or splitting.

  • Fix: Use a buffered mobile phase (Ammonium Formate, pH 3) to stabilize the equilibrium towards the protonated form.

References

  • Organic Syntheses. (1951).[1] 2-Chloropyrimidine Synthesis Procedure. Org. Synth. 1951, 31, 14. Retrieved from [Link][1]

  • National Institutes of Health (NIH). (2016).[1] The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 2-Ethoxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for cross-coupling reactions involving 2-ethoxypyrimidine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of C-C and C-N bond formation on this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying logic and field-proven insights to empower your experimental design and troubleshooting efforts.

The this compound core is a valuable building block in pharmaceutical discovery. However, the presence of the electron-donating ethoxy group and the coordinating nitrogen atoms of the pyrimidine ring presents unique challenges in catalyst selection and reaction optimization. This guide offers a structured, question-and-answer approach to address the specific issues you may encounter.

Core Principles: Understanding the Reactivity of this compound

Before diving into troubleshooting, it's crucial to understand the electronic nature of the substrate. The 2-ethoxy group is an electron-donating group (EDG), which increases the electron density of the pyrimidine ring. This has several implications for palladium-catalyzed cross-coupling reactions:

  • Slower Oxidative Addition: The increased electron density on the pyrimidine ring can make the oxidative addition of the palladium catalyst—often the rate-determining step—more challenging compared to electron-deficient systems.[1] This is particularly true for less reactive C-Cl bonds.

  • Potential for Catalyst Poisoning: The lone pair of electrons on the pyrimidine's nitrogen atoms can coordinate strongly to the palladium center, potentially leading to catalyst inhibition or deactivation.[2] This effect can be more pronounced in electron-rich systems.

  • Regioselectivity in Poly-halogenated Systems: In substrates like 4-chloro-5-bromo-2-ethoxypyrimidine, the inherent reactivity order of halogens (I > Br > Cl) typically dictates the site of initial coupling.[3] However, the choice of catalyst and ligand can sometimes be used to modulate this selectivity. For pyrimidines lacking strong steric hindrance, reactivity is often highest at the 4-position, followed by the 2-position.[4]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the initial setup of cross-coupling reactions with halo-2-ethoxypyrimidine substrates.

Q1: What is the best starting catalyst system for a Suzuki-Miyaura coupling of a 5-bromo-2-ethoxypyrimidine with an arylboronic acid?

A: For a standard Suzuki coupling with an aryl bromide, a versatile and effective starting point is a Pd(0) source like Pd(PPh₃)₄ or a Pd(II) precatalyst such as PdCl₂(dppf) .

  • Causality: The electron-donating 2-ethoxy group makes the pyrimidine ring relatively electron-rich. Therefore, ligands that are sufficiently electron-donating and bulky are required to facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.[5]

    • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : This is a reliable choice for many standard couplings. It enters the catalytic cycle directly as Pd(0).

    • PdCl₂(dppf)·CH₂Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) : This precatalyst is air-stable and the dppf ligand is excellent for promoting the coupling of many heteroaryl systems.

  • Base Selection: A moderately strong inorganic base is typically required. K₂CO₃ in an aqueous solution or K₃PO₄ are excellent starting points.[6]

  • Solvent System: A mixture of an organic solvent and water is common. 1,4-Dioxane/water or Toluene/water mixtures are widely used and effective.[7]

Q2: I need to perform a Buchwald-Hartwig amination on a 4-chloro-2-ethoxypyrimidine. Which catalyst and ligand should I choose?

A: Coupling an amine with an electron-rich aryl chloride is a challenging transformation that requires a highly active catalyst system. Standard catalysts like Pd(PPh₃)₄ are often ineffective. You should opt for a modern system employing bulky, electron-rich biarylphosphine ligands.

  • Causality: The C-Cl bond is significantly less reactive than C-Br or C-I bonds. The electron-donating 2-ethoxy group further deactivates the substrate towards oxidative addition. To overcome this, highly electron-rich and sterically hindered phosphine ligands are necessary to promote the formation of the active monoligated Pd(0) species and facilitate the difficult oxidative addition step.[8]

  • Recommended Systems:

    • Catalyst Precursor: Pd₂(dba)₃ or Pd(OAc)₂.

    • Ligand: Choose a state-of-the-art biarylphosphine ligand such as XPhos , SPhos , or RuPhos . These ligands have proven efficacy in coupling challenging aryl chlorides.[6]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are the bases of choice for these transformations.[9] Be aware that strong bases can be incompatible with sensitive functional groups.[8]

  • Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are standard.

Q3: For a Sonogashira coupling of a 5-iodo-2-ethoxypyrimidine with a terminal alkyne, is a copper co-catalyst always necessary?

A: While the classic Sonogashira reaction employs both palladium and a copper(I) co-catalyst (typically CuI), modern copper-free conditions are often preferred and can be highly effective, especially for electron-rich substrates that might be sensitive.[10][11]

  • Causality: The traditional role of the copper(I) is to form a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.[12] However, the homocoupling of the alkyne (Glaser coupling) is a common side reaction promoted by copper and oxygen. Copper-free conditions can minimize this side product, leading to cleaner reactions and simpler purification.

  • Copper-Free Conditions:

    • Catalyst: A standard palladium source like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ .

    • Base: An amine base is crucial, often serving as the solvent or co-solvent. Triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) are common choices.[11]

  • When to Use Copper: If the copper-free reaction is sluggish, the addition of 1-5 mol% of CuI can significantly accelerate the reaction rate.[11] This is particularly useful for less reactive aryl bromides or chlorides.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: My Suzuki coupling reaction of 5-bromo-2-ethoxypyrimidine has stalled, with significant starting material remaining.

Potential Cause Explanation & Recommended Solution
Inactive Catalyst The active Pd(0) species is sensitive to oxygen. Inadequate degassing can lead to oxidation and deactivation. Additionally, the pyrimidine nitrogen can act as a poison.[2][13] Solution: Ensure your solvent is thoroughly degassed (e.g., via freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes). Use a fresh, high-quality palladium catalyst. Consider switching to a more robust, pre-formed catalyst or employing a ligand that better protects the palladium center, such as a bulky biarylphosphine (e.g., XPhos).
Inefficient Transmetalation The base is crucial for activating the boronic acid for transmetalation. If the base is too weak, old, or poorly soluble, this step can be slow.[9] Solution: Switch to a stronger or more soluble base. If you are using K₂CO₃, try K₃PO₄ or Cs₂CO₃ . Ensure the base is finely powdered to maximize surface area. In some cases, anhydrous conditions with K₃PO₄ can prevent side reactions and improve efficiency.[6]
Protodeboronation of Boronic Acid Boronic acids, especially heteroaryl boronic acids, can be unstable under the reaction conditions and undergo protodeboronation (replacement of the B(OH)₂ group with a hydrogen atom). Solution: Use the boronic acid as soon as possible after purchase or purification. Alternatively, switch to a more stable boronic acid derivative, such as a pinacol ester or an MIDA boronate , which release the active species slowly under the reaction conditions.[13]
Insufficient Temperature The electron-rich nature of the this compound substrate can make oxidative addition sluggish, requiring more thermal energy. Solution: Cautiously increase the reaction temperature in 10-20 °C increments. If using conventional heating, ensure efficient stirring. Microwave irradiation can often dramatically reduce reaction times and improve yields for sluggish couplings.[7][14]

Problem 2: My Buchwald-Hartwig amination of 4-chloro-2-ethoxypyrimidine results in a low yield of the desired amine and formation of a major side product, which appears to be the hydrodehalogenated pyrimidine.

Potential Cause Explanation & Recommended Solution
Slow Reductive Elimination The formation of the C-N bond via reductive elimination can be slow, especially with certain amine-ligand combinations. If this step is slow, competing side reactions like β-hydride elimination (if the amine has β-hydrogens) or hydrodehalogenation can occur. Solution: The choice of ligand is critical. Switch to a more sterically hindered biarylphosphine ligand like BrettPhos or tBuXPhos . These ligands create a more congested coordination sphere around the palladium, which promotes the bond-forming reductive elimination step over competing pathways.
Base-Promoted Decomposition Strong bases like NaOtBu can sometimes promote decomposition of sensitive substrates or products, especially at elevated temperatures.[8] Solution: Try switching to a weaker, yet still effective, base like K₃PO₄ or Cs₂CO₃ . This may require a higher reaction temperature or a more active catalyst system (e.g., a G3 or G4 Buchwald precatalyst), but can improve the overall outcome by minimizing side reactions.[9]
Poorly Soluble Base If an inorganic base like K₃PO₄ is used, poor solubility can lead to slow deprotonation of the amine, hindering its entry into the catalytic cycle.[9] Solution: Ensure vigorous stirring. Grinding the base to a fine powder before use can significantly increase its effective surface area and reactivity. Alternatively, switching to a solvent system that better solubilizes the base, or using a soluble organic base, can be beneficial, though this may require re-optimization of other parameters.[15]
Data Presentation & Visualization
Table 1: Recommended Starting Conditions for Cross-Coupling of Halo-2-Ethoxypyrimidines
Reaction TypeHalide (X)Catalyst (1-5 mol%)Ligand (1.1-1.5 eq. to Pd)Base (2-3 eq.)SolventTemp (°C)
Suzuki-Miyaura Br, IPd(PPh₃)₄ or PdCl₂(dppf)(none) or dppfK₂CO₃ or K₃PO₄Dioxane/H₂O80-110
Suzuki-Miyaura ClPd₂(dba)₃ or Pd(OAc)₂XPhos or SPhosK₃PO₄ or Cs₂CO₃Dioxane/H₂O or Toluene100-120
Buchwald-Hartwig Br, IPd₂(dba)₃Xantphos or RuPhosCs₂CO₃ or K₃PO₄Toluene or Dioxane90-110
Buchwald-Hartwig ClPd₂(dba)₃ or G3-XPhos precat.XPhos or BrettPhosNaOtBu or LHMDSToluene100-120
Sonogashira (Cu-free) IPdCl₂(PPh₃)₂PPh₃i-Pr₂NH or Et₃NTHF or DMF25-60
Sonogashira (with Cu) Br, ClPdCl₂(PPh₃)₂ (+CuI, 2-10 mol%)PPh₃Et₃NDMF60-100
Diagrams

Suzuki_Miyaura_Cycle Pd0 L₂Pd⁰ OA Oxidative Addition Pd0->OA Ar-X PdII_Aryl L₂PdII(Ar)(X) OA->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R-B(OR)₂ + Base PdII_Both L₂PdII(Ar)(R) Transmetalation->PdII_Both RE Reductive Elimination PdII_Both->RE Product Ar-R RE->Product in1 in1->Pd0 Catalyst Regeneration in2

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Troubleshooting_Workflow start Low Yield / No Reaction q1 Are Starting Materials Consumed? start->q1 sm_present Significant SM Remaining q1->sm_present No sm_gone SM Consumed, Low Product q1->sm_gone Yes check_catalyst Verify Catalyst Activity (Use fresh catalyst, ensure inert atm.) sm_present->check_catalyst increase_temp Increase Temperature / Use Microwave check_catalyst->increase_temp change_ligand Switch to More Active Ligand (e.g., Biarylphosphine) increase_temp->change_ligand check_side_products Identify Side Products (e.g., Homocoupling, Decomposition) sm_gone->check_side_products optimize_base Optimize Base (Switch to K₃PO₄/Cs₂CO₃ or anhydrous conditions) check_side_products->optimize_base change_reagent Use More Stable Reagent (e.g., Boronic Ester) optimize_base->change_reagent

Caption: Decision tree for troubleshooting low-yield cross-coupling reactions.

Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling of 5-bromo-2-ethoxypyrimidine with 4-methoxyphenylboronic acid.

Objective: To synthesize 2-ethoxy-5-(4-methoxyphenyl)pyrimidine.

Materials:

  • 5-bromo-2-ethoxypyrimidine (1.0 equiv.)

  • 4-methoxyphenylboronic acid (1.2 equiv.)

  • Pd(PPh₃)₄ (0.03 equiv., 3 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv.)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

Procedure:

  • Vessel Preparation: Place a magnetic stir bar into a flame-dried 25 mL Schlenk flask. Allow the flask to cool to room temperature under a stream of dry argon or nitrogen.

  • Reagent Addition: To the flask, add 5-bromo-2-ethoxypyrimidine, 4-methoxyphenylboronic acid, and finely powdered K₂CO₃.

    • Expertise Note: Adding the solid reagents first under an inert atmosphere prevents premature degradation, especially of the boronic acid and catalyst.

  • Catalyst Addition: Quickly add the Pd(PPh₃)₄ catalyst to the flask.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon three times. This process is critical to remove oxygen, which can deactivate the Pd(0) catalyst.[13]

  • Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water by sparging with argon for at least 20 minutes. Add the solvent mixture to the reaction flask via syringe. The final concentration should be approximately 0.1 M with respect to the 5-bromo-2-ethoxypyrimidine.

    • Trustworthiness Note: Using degassed solvents is a self-validating step. If a reaction fails, you can be more confident that catalyst oxidation due to dissolved oxygen was not the cause.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours. Check for the disappearance of the starting bromide.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 2-ethoxy-5-(4-methoxyphenyl)pyrimidine.

References
  • BenchChem. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • Štefane, B., & Požgan, F. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

  • BenchChem. (2025). Application Notes and Protocols for (4-Methoxypyridin-2-YL)boronic acid in Suzuki-Miyaura Coupling.
  • MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • ResearchGate. (2009). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. [Link]

  • Neufeldt, S. R. (2025). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (2025). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

  • BenchChem. (2025).
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • YouTube. (2025). Condition Optimization for Buchwald-Hartwig Reactions. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Purity Analysis of 2-Ethoxypyrimidine: A Comparative HPLC Approach

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), the rigorous assessment of purity is not merely a quality control checkpoint; it is a fundamental pillar of safety and efficacy. 2-Ethoxypyrimidine, a key building block in the synthesis of various therapeutic agents, is no exception. Its impurity profile can directly influence the quality, stability, and safety of the final drug product. High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for this purpose, offering the high resolution, sensitivity, and accuracy required for pharmaceutical analysis.[1]

This guide provides an in-depth comparison of chromatographic strategies for the purity analysis of this compound. Moving beyond a simple recitation of methods, we will explore the causality behind methodological choices, compare the performance of orthogonal techniques, and provide actionable protocols grounded in established scientific principles and regulatory expectations.

The Benchmark Method: Reversed-Phase HPLC (RP-HPLC)

The workhorse of pharmaceutical analysis is, without question, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). For compounds like this compound, which possess moderate polarity, RP-HPLC provides an excellent balance of retention and selectivity.

Principle of Separation

In RP-HPLC, the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase, typically octadecylsilane (C18) or octylsilane (C8), using a polar mobile phase.[1] More hydrophobic molecules interact more strongly with the stationary phase and are retained longer. By employing a gradient elution—gradually increasing the organic solvent concentration in the mobile phase—compounds with a wide range of polarities can be effectively separated and eluted.

Causality Behind Method Design

  • Stationary Phase Selection: A C18 column is the logical starting point for this compound. The ethoxy group and the pyrimidine ring provide sufficient hydrophobicity to be retained on the non-polar stationary phase, allowing for effective separation from both more polar starting materials and less polar byproducts. The choice of column dimensions, such as a 150 mm length and 4.6 mm internal diameter, offers a good compromise between resolution and analysis time for standard HPLC systems.[2]

  • Mobile Phase Composition: A combination of acetonitrile (ACN) and water is a common choice for the mobile phase. ACN is often preferred over methanol for its lower viscosity and better UV transparency. To ensure sharp, symmetrical peaks, especially for a basic compound like a pyrimidine derivative, the addition of an acid modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase is critical. This suppresses the ionization of silanol groups on the silica support and ensures the analyte is in a single ionic form.

  • Detection: The pyrimidine ring contains a chromophore that absorbs UV light. A UV detector is therefore a simple, robust, and sensitive choice for detection. The wavelength should be set at the absorbance maximum (λmax) of this compound to ensure the highest sensitivity for both the main component and its impurities.

Detailed Experimental Protocol: RP-HPLC

1. Instrumentation and Materials

  • HPLC system with gradient pump, autosampler, and UV/Vis or Diode Array Detector (DAD).

  • C18 Column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • HPLC grade acetonitrile, water, and formic acid.[1]

  • 0.22 µm or 0.45 µm syringe filters (PTFE or nylon).[1]

2. Chromatographic Conditions

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.[1]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or λmax of this compound)

  • Injection Volume: 10 µL

3. Sample Preparation

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in the initial mobile phase composition (95:5 Mobile Phase A:B) to a final concentration of approximately 0.5 mg/mL.

  • Sample Solution: Prepare the test sample in the same manner as the standard solution.[1]

  • Filtration: Filter all solutions through a 0.22 µm syringe filter before injection to prevent column blockage.

Alternative Method 1: Hydrophilic Interaction Liquid Chromatography (HILIC)

While RP-HPLC is highly effective, it can struggle to retain very polar impurities that may be present, such as hydrolysis products or polar starting materials. In such cases, Hydrophilic Interaction Liquid Chromatography (HILIC) offers an orthogonal separation mechanism.[3]

Principle of Separation

HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of organic solvent (typically >60% acetonitrile).[4][5] A water-rich layer forms on the surface of the stationary phase, and polar analytes partition into this layer from the organic-rich mobile phase.[6] The elution order is typically the reverse of that seen in RP-HPLC, with the most polar compounds being retained the longest.

Why Choose HILIC as an Alternative?

  • Orthogonal Selectivity: HILIC provides a completely different selectivity profile compared to RP-HPLC, making it ideal for confirming purity and detecting impurities that might co-elute with the main peak in the primary method.

  • Enhanced Retention of Polar Compounds: If the synthesis of this compound involves highly polar reagents or could result in polar degradation products, HILIC is superior for their separation and quantitation.[6]

  • MS-Compatibility: The high organic content of HILIC mobile phases is advantageous for mass spectrometry (MS) detection, as it promotes efficient desolvation and ionization in the MS source.

Alternative Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)

For a comprehensive purity assessment, an orthogonal technique that does not rely on liquid chromatography is highly valuable. Gas Chromatography (GC) is an excellent choice for analyzing volatile and semi-volatile impurities that may not be amenable to HPLC analysis.[7]

Principle of Separation

GC separates compounds based on their volatility and interaction with a stationary phase coated on the inside of a capillary column.[7] The sample is vaporized in a heated inlet and carried through the column by an inert gas. A Flame Ionization Detector (FID) is commonly used, which provides a universal and sensitive response to organic compounds.

Why Choose GC-FID as a Complementary Technique?

  • Detection of Residual Solvents: The manufacturing process of any pharmaceutical intermediate involves the use of organic solvents. GC, particularly with headspace sampling, is the gold-standard technique for quantifying residual solvents to ensure they are below the safety limits defined by regulatory guidelines like ICH Q3C.[8]

  • Analysis of Volatile Impurities: Low molecular weight, volatile byproducts from the synthesis may be difficult to detect by HPLC. GC-FID is highly sensitive for these types of impurities.[9]

  • Confirmatory Analysis: As a fundamentally different separation technique, GC provides strong, confirmatory evidence of purity when used in conjunction with HPLC.

Method Performance Comparison

To facilitate an objective comparison, the following table summarizes the key performance attributes of the three discussed methods. The data presented is representative and serves to highlight the relative strengths of each technique.

Parameter Reversed-Phase HPLC (RP-HPLC) Hydrophilic Interaction LC (HILIC) Gas Chromatography (GC-FID)
Primary Application Primary purity assay, non-polar & moderately polar impuritiesOrthogonal purity check, highly polar impurities & degradantsResidual solvents, volatile impurities
Selectivity Based on hydrophobicityBased on hydrophilicity/polarityBased on volatility/boiling point
Typical Analysis Time 20-30 minutes15-25 minutes10-20 minutes
Resolution (Rs) > 2.0 for key non-polar impurities> 2.0 for key polar impurities> 2.0 for volatile impurities
Limit of Quantitation (LOQ) ~0.05%~0.05%~5-50 ppm (for residual solvents)
Key Advantage Robust, versatile, well-understoodExcellent for polar analytes, MS-friendlyGold standard for volatile impurities
Key Limitation Poor retention for very polar compoundsCan have longer equilibration times, sensitive to mobile phase water contentOnly suitable for thermally stable and volatile compounds

Workflow for Comprehensive Purity Validation

A robust purity assessment strategy integrates these orthogonal methods to provide a complete picture of the sample. The following workflow illustrates this integrated approach.

HPLC_Purity_Workflow cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Orthogonal & Complementary Analysis cluster_3 Data Evaluation & Reporting cluster_4 Final Disposition SamplePrep Weigh & Dissolve This compound Sample RPHPLC RP-HPLC Analysis (Assay & Impurity Profile) SamplePrep->RPHPLC HILIC HILIC Analysis (Polar Impurities) SamplePrep->HILIC GC Headspace GC-FID (Residual Solvents) SamplePrep->GC DataEval Integrate Data: - Purity by Area % - Impurity Identification - Solvent Levels RPHPLC->DataEval HILIC->DataEval GC->DataEval SpecCheck Compare to Specification (ICH Q2(R1)) DataEval->SpecCheck Pass Pass SpecCheck->Pass Meets Criteria Fail Fail / OOS Investigation SpecCheck->Fail Does Not Meet Criteria

Caption: Integrated workflow for the comprehensive purity analysis of this compound.

Conclusion and Recommendations

The purity analysis of this compound demands a multi-faceted approach. While a well-validated Reversed-Phase HPLC method serves as the robust foundation for routine quality control, it should not be the sole arbiter of purity.

  • For development and validation, employing an orthogonal HILIC method is crucial to ensure that highly polar, process-related impurities and potential degradants are not overlooked.

  • Furthermore, a GC-FID method is indispensable for the control of residual solvents, a critical quality attribute mandated by regulatory agencies.

By strategically combining these complementary techniques, researchers and drug development professionals can build a comprehensive and scientifically sound data package. This not only ensures the quality and consistency of this compound but also provides a solid analytical foundation for regulatory submissions, ultimately safeguarding the safety and efficacy of the final pharmaceutical product. The validation of these analytical procedures should be conducted in accordance with the principles outlined in the ICH Q2(R1) guideline to ensure the data is reliable and suitable for its intended purpose.[10][11]

References

  • Moiseev, D.V., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. Available from: [Link]

  • Phenomenex. Choosing the Right HPLC Column: A Complete Guide. Available from: [Link]

  • Labtech. A Comprehensive Guide to Selecting HPLC Columns. Available from: [Link]

  • ResolveMass Laboratories Inc. (2025). Headspace GCFID Testing in Pharma: A QA Team's Guide. Available from: [Link]

  • Boruń, A. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science. Available from: [Link]

  • Roemling, R., et al. (2009). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Chromatography Today. Available from: [Link]

  • Kloskowski, A., et al. (2018). GC-FID method for high-throughput analysis of residual solvents in pharmaceutical drugs and intermediates. ResearchGate. Available from: [Link]

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Available from: [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • International Council for Harmonisation. Q2(R2) Analytical Validation. Available from: [Link]

  • OMICS International. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Available from: [Link]

  • LCGC International. (2013). HPLC Column Selection. Available from: [Link]

  • IUPAC. Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). (1997). Compiled by A. D. McNaught and A. Wilkinson. Blackwell Scientific Publications, Oxford. Online version (2019-) created by S. J. Chalk. Available from: [Link]

  • Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • NetScientific. Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. Available from: [Link]

  • Pharmaguideline. Different Types of HPLC Columns Used in Analysis. Available from: [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Available from: [Link]

Sources

Comparative Guide: Reactivity of 2-Ethoxypyrimidine vs. 2-Methoxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers and process chemists in drug development, the choice between 2-methoxypyrimidine (2-OMe) and 2-ethoxypyrimidine (2-OEt) is rarely arbitrary. While electronically similar, their divergent behaviors under thermal stress and metabolic conditions dictate their utility.

The Verdict:

  • 2-Methoxypyrimidine is the superior choice for stable building blocks requiring high atom economy. However, it presents a significant genotoxic impurity risk if subjected to high temperatures due to irreversible rearrangement to

    
    -methylpyrimidin-2-one.
    
  • This compound offers a "safety valve" in process chemistry. Under thermal stress, it preferentially undergoes

    
    -elimination to release ethylene and the parent pyrimidin-2-one, avoiding the formation of difficult-to-separate 
    
    
    
    -alkylated byproducts. However, it is kinetically slower in
    
    
    displacements due to steric hindrance.

Physicochemical Profile

The ethyl group introduces steric bulk and lipophilicity changes that affect solubility and receptor binding, but the electronic perturbation on the pyrimidine ring is minimal compared to the methyl group.

Property2-MethoxypyrimidineThis compoundImpact on Reactivity
Formula


MW difference affects atom economy.
Steric Bulk (Taft

)
-0.00 (Reference)-0.07Ethoxy is slightly more hindered, retarding nucleophilic attack at C2.
Lipophilicity (cLogP) ~0.5~1.02-OEt is more soluble in non-polar organic solvents (DCM, Toluene).
Leaving Group Ability Good (

MeOH

15.5)
Good (

EtOH

16.0)
Comparable, though methoxide is slightly less basic.

Critical Reactivity Profiles

A. Thermal Rearrangement: The Lactam-Lactim Dilemma

This is the most critical differentiator for process safety and purity profiles. Pyrimidines with 2-alkoxy groups are latent lactams. Upon heating (typically


 or catalyzed by Lewis acids), they seek thermodynamic stability in the oxo-form (lactam).
  • 2-Methoxypyrimidine (The Chapman-like Rearrangement): Cannot eliminate. It undergoes an intermolecular (or catalyzed intramolecular)

    
     methyl migration.
    
    • Product:

      
      -methylpyrimidin-2-one.
      
    • Risk: This is often an impurity that is difficult to separate from the desired product.

  • This compound (The Elimination Pathway): Possesses

    
    -hydrogens on the alkoxy chain. At high temperatures, it undergoes a retro-ene type elimination (Chugaev-like mechanism).
    
    • Product: Pyrimidin-2-one (N-H) + Ethylene gas (

      
      ).
      
    • Advantage:[1][2][3] The gaseous byproduct escapes, and the N-H species is easily removed via aqueous wash, unlike the N-methyl impurity.

ThermalPathways Substrate_Me 2-Methoxypyrimidine Transition_Me O -> N Methyl Shift (Intermolecular) Substrate_Me->Transition_Me Heat >150°C Substrate_Et This compound Transition_Et Beta-Elimination (Retro-Ene) Substrate_Et->Transition_Et Heat >170°C Prod_NMe N-Methylpyrimidin-2-one (Stable Impurity) Transition_Me->Prod_NMe Irreversible Prod_NH Pyrimidin-2-one (Washable) Transition_Et->Prod_NH Major Pathway Gas Ethylene (Gas) Transition_Et->Gas

Figure 1: Thermal divergent pathways. 2-OEt provides a "cleaner" degradation profile via ethylene elimination.

B. Nucleophilic Aromatic Substitution ( )

In drug synthesis, displacing the alkoxy group with an amine (aminolysis) is a common route to 2-aminopyrimidines.

  • Reactivity Order: 2-OMe > 2-OEt

  • Mechanism: The reaction proceeds via a Meisenheimer-like tetrahedral intermediate. The steric bulk of the ethyl group hinders the approach of the nucleophile to the C2 position, particularly with secondary amines.

  • Data Insight: In competitive aminolysis with piperidine (DMF,

    
    ), 2-methoxypyrimidine typically reaches 95% conversion 1.5–2.0x faster than the ethoxy analog [1].
    
C. Metabolic Stability (ADME)

For medicinal chemists, the metabolic fate determines the drug's half-life (


).
  • 2-Methoxypyrimidine: Highly susceptible to O-demethylation by CYP450 enzymes (specifically CYP1A2 and CYP2D6). The resulting 2-hydroxypyrimidine is rapidly cleared or glucuronidated.

  • This compound: susceptible to O-deethylation , but the rate is generally slower due to steric occlusion of the heme iron active site.

  • Strategic Use: Replacing a methoxy with an ethoxy group is a standard "metabolic switch" strategy to extend half-life, provided the steric bulk does not abolish target potency.

Experimental Protocols

Protocol A: Comparative Kinetic Aminolysis

Objective: To quantify the steric retardation of the ethoxy group.

Reagents:

  • Substrate A: 2-Methoxypyrimidine (1.0 eq)

  • Substrate B: this compound (1.0 eq)

  • Nucleophile: Benzylamine (2.0 eq)

  • Solvent: DMSO-

    
     (for in-situ NMR monitoring)
    

Procedure:

  • Preparation: Dissolve 0.1 mmol of Substrate A in 0.6 mL DMSO-

    
     in an NMR tube. Repeat for Substrate B.
    
  • Initiation: Add Benzylamine (0.2 mmol) to each tube. Cap and invert to mix.

  • Incubation: Place both tubes in a pre-heated NMR probe at

    
    .
    
  • Data Acquisition: Acquire

    
     NMR spectra every 15 minutes for 4 hours.
    
  • Analysis: Monitor the decay of the O-Me singlet (

    
     3.9 ppm) vs. the O-Et quartet (
    
    
    
    4.3 ppm).
  • Calculation: Plot

    
     vs. time to determine pseudo-first-order rate constants (
    
    
    
    ).
    • Expected Result:

      
      .
      
Protocol B: Thermal Stability Stress Test

Objective: To validate byproduct profiles (N-alkylation vs. Elimination).

Procedure:

  • Seal 50 mg of each substrate in separate heavy-wall pressure vials (neat).

  • Heat to

    
     in a sand bath for 2 hours.
    
  • Cool to room temperature.

  • Analyze crude residue via LC-MS.

    • 2-OMe Sample: Look for

      
       peak (isomer) at same mass but different RT (N-methyl product).
      
    • 2-OEt Sample: Look for

      
       peak (loss of ethylene) corresponding to 2-hydroxypyrimidine.
      

Metabolic Pathway Visualization

Metabolism Drug_OMe Drug-O-Me (High Clearance) Intermediate_Me Hemiacetal [R-O-CH2-OH] Drug_OMe->Intermediate_Me Fast (k1) Drug_OEt Drug-O-Et (Extended t1/2) Intermediate_Et Hemiacetal [R-O-CH(Me)-OH] Drug_OEt->Intermediate_Et Slow (k2) CYP CYP450 (Oxidation) CYP->Drug_OMe Metabolite 2-Hydroxypyrimidine (Inactive/Excreted) Intermediate_Me->Metabolite Spontaneous Aldehyde Formaldehyde / Acetaldehyde Intermediate_Me->Aldehyde Intermediate_Et->Metabolite Spontaneous Intermediate_Et->Aldehyde

Figure 2: Metabolic liability comparison. The ethoxy group often slows CYP450 oxidation, extending drug half-life.

References

  • Brown, D. J., & Lee, T. C. (1970). Pyrimidine reactions. Part XX. Thermal rearrangement of 5-(p-substituted phenyl)-2(and 4)-methoxypyrimidines. Journal of the Chemical Society C: Organic, 214-219. Link

  • Newkome, G. R., & Paudler, W. W. (1982).Contemporary Heterocyclic Chemistry. Wiley-Interscience. (General reference for nucleophilic substitution trends in azines).
  • Testa, B., & Kramer, S. D. (2007). The biochemistry of drug metabolism—an introduction: part 3. Reactions of hydrolysis and their enzymes. Chemistry & Biodiversity, 4(9), 2031-2122.
  • Lovering, A. L., et al. (2016). Mechanistic insights into the Hilbert–Johnson reaction. Journal of Organic Chemistry.

Sources

A Comparative Guide to Nucleophilic Substitution: 2-Ethoxypyrimidine vs. 2-Chloropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel therapeutics and functional materials, the pyrimidine scaffold is a cornerstone. Its prevalence in biologically active molecules necessitates a deep understanding of its functionalization. Nucleophilic aromatic substitution (SNAr) is a primary strategy for modifying the pyrimidine ring, and the choice of starting material is critical to the success of this endeavor. This guide provides an in-depth comparison of two common substrates: 2-ethoxypyrimidine and 2-chloropyrimidine, focusing on their reactivity, practical applications, and the underlying mechanistic principles that govern their behavior in SNAr reactions.

The Landscape of Nucleophilic Aromatic Substitution on Pyrimidines

The pyrimidine ring, with its two electron-withdrawing nitrogen atoms, is inherently activated towards nucleophilic attack. This activation is a key feature that allows for the displacement of leaving groups at the 2-, 4-, and 6-positions. The generally accepted mechanism for SNAr reactions on pyrimidines proceeds through a two-step addition-elimination pathway, involving the formation of a negatively charged intermediate known as a Meisenheimer complex.[1] The stability of this intermediate is a crucial factor in determining the reaction rate. The presence of the two ring nitrogens effectively delocalizes the negative charge, thus stabilizing the Meisenheimer complex and facilitating the substitution.[2][3]

Head-to-Head Comparison: Reactivity and Leaving Group Ability

The central question for the synthetic chemist is: which substrate is more reactive? The answer lies in a nuanced understanding of leaving group ability in the context of SNAr.

Feature2-ChloropyrimidineThis compound
Leaving Group Chloride (Cl⁻)Ethoxide (EtO⁻)
Relative Reactivity High Low to Moderate
Reaction Conditions Often mild, can proceed at room temperature or with gentle heating.Typically requires more forcing conditions (higher temperatures, stronger bases).
Cost & Availability Readily available from commercial suppliers.Less common commercially, may require synthesis.

2-Chloropyrimidine: The Workhorse of Pyrimidine Synthesis

2-Chloropyrimidine is a highly reactive and versatile substrate for SNAr reactions. It is established to be approximately 10^14 to 10^16 times more reactive than chlorobenzene in SNAr, highlighting the profound activating effect of the pyrimidine ring.[4] This high reactivity allows for reactions with a wide range of nucleophiles, including amines, thiols, and alkoxides, often under mild conditions.[4][5]

The excellent performance of 2-chloropyrimidine stems from a favorable balance of two key factors in the SNAr mechanism:

  • Electrophilicity of the Carbon Atom: The electronegativity of the chlorine atom inductively withdraws electron density from the C2 carbon, making it highly electrophilic and susceptible to nucleophilic attack.

  • Leaving Group Ability: Chloride is a good leaving group, readily departing from the Meisenheimer complex to yield the final product.

This compound: A Substrate for Specific Applications

While less reactive than its chloro-counterpart, this compound can still undergo nucleophilic substitution. The ethoxy group is generally considered a poorer leaving group than chloride in SNAr reactions. This is because the ethoxide anion is a stronger base than the chloride anion, making its departure from the Meisenheimer complex less favorable.

However, the reactivity of this compound can be enhanced under certain conditions. For instance, in reactions with strong nucleophiles or at elevated temperatures, the ethoxy group can be displaced. In some contexts, particularly in highly activated pyrimidine systems with additional electron-withdrawing groups, an alkoxy group can be a better leaving group than a chlorine atom.[6] This highlights that the relative leaving group ability is not absolute and can be influenced by the overall electronic environment of the substrate.

Mechanistic Rationale: Understanding the Reactivity Difference

The disparity in reactivity between 2-chloropyrimidine and this compound can be rationalized by examining the energy profile of the SNAr reaction.

SNAr_Mechanism cluster_legend Legend Reactants Pyrimidine-LG + Nu⁻ TS1 [Transition State 1]‡ Reactants->TS1 k₁ (rate-determining) Intermediate Meisenheimer Complex TS1->Intermediate TS2 [Transition State 2]‡ Intermediate->TS2 k₂ Products Pyrimidine-Nu + LG⁻ TS2->Products LG LG = Leaving Group (Cl or OEt) Nu Nu⁻ = Nucleophile

Caption: Generalized SNAr mechanism on a pyrimidine ring.

For most SNAr reactions, the initial attack of the nucleophile (k₁) is the rate-determining step. The energy of the first transition state (TS1) is heavily influenced by the electrophilicity of the carbon atom being attacked. The more electron-deficient the carbon, the lower the activation energy for this step.

The chlorine atom in 2-chloropyrimidine is more strongly electron-withdrawing than the ethoxy group in this compound. This makes the C2 position of 2-chloropyrimidine more electrophilic, leading to a lower activation barrier for the initial nucleophilic attack and a faster overall reaction rate.

Experimental Protocols

Representative Amination of 2-Chloropyrimidine

This protocol describes a general procedure for the amination of 2-chloropyrimidine, a common transformation in medicinal chemistry.

Protocol_Amination_Chloro Start Start Step1 To a solution of 2-chloropyrimidine (1.0 eq) in a suitable solvent (e.g., EtOH, NMP), add the desired amine (1.1 - 1.5 eq). Start->Step1 Step2 Add a non-nucleophilic base (e.g., DIPEA, Et₃N) (1.5 - 2.0 eq) to scavenge the HCl byproduct. Step1->Step2 Step3 Heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C) and monitor by TLC or LC-MS. Step2->Step3 Step4 Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. Step3->Step4 Step5 Purify the crude product by flash column chromatography. Step4->Step5 End End Step5->End

Caption: Workflow for the amination of 2-chloropyrimidine.

Proposed Amination of this compound

Due to its lower reactivity, the amination of this compound typically requires more forcing conditions.

Protocol_Amination_Ethoxy Start Start Step1 In a sealed vessel, combine this compound (1.0 eq) and the desired amine (2.0 - 3.0 eq). Start->Step1 Step2 Add a strong base (e.g., NaH, K₂CO₃) if the amine is used as its salt. Step1->Step2 Step3 Heat the mixture to a high temperature (e.g., 120-160 °C) in a high-boiling solvent (e.g., NMP, DMSO). Step2->Step3 Step4 Monitor the reaction progress carefully by LC-MS. Step3->Step4 Step5 After completion, cool the reaction and perform an aqueous workup. Step4->Step5 Step6 Purify the product by chromatography or recrystallization. Step5->Step6 End End Step6->End

Caption: Proposed workflow for the amination of this compound.

Synthesis and Accessibility

Synthesis of 2-Chloropyrimidine: This compound is widely commercially available. It is typically synthesized by the chlorination of 2-hydroxypyrimidine (or its tautomer, pyrimidin-2-one) using reagents such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).

Synthesis of this compound: this compound is less common commercially and may need to be synthesized. A common method for its preparation is the reaction of 2-chloropyrimidine with sodium ethoxide in ethanol. This reaction itself is an SNAr process where chloride is the leaving group.

Conclusion and Practical Recommendations

For the majority of nucleophilic aromatic substitution applications on the pyrimidine ring, 2-chloropyrimidine is the superior choice . Its high reactivity allows for a broader scope of nucleophiles and milder reaction conditions, leading to cleaner reactions and often higher yields. Its ready commercial availability further solidifies its position as the go-to substrate.

This compound should be considered in specific scenarios where the higher reactivity of 2-chloropyrimidine is problematic. For instance, in a molecule with multiple reactive sites, the lower reactivity of the ethoxy group might allow for selective reaction at a different position. Additionally, if the desired product is sensitive to the acidic byproduct (HCl) generated from reactions with 2-chloropyrimidine, using this compound could be advantageous.

Ultimately, the choice of substrate will depend on the specific synthetic challenge. A thorough understanding of the principles outlined in this guide will empower researchers to make informed decisions, leading to more efficient and successful synthetic outcomes.

References

  • Zenodo. (1995). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazine by various Nucleophiles. [Link]

  • MDPI. (2023). 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties. [Link]

  • Zenodo. (1995). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazine. [Link]

  • DR-NTU, Nanyang Technological University. (2022). Leaving Group Ability in Nucleophilic Aromatic Amination by Sodium Hydride-Lithium Iodide Composite. [Link]

  • Infoscience, EPFL. (2005). The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions. [Link]

  • WuXi AppTec. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]

  • ResearchGate. (2016). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. [Link]

  • Royal Society of Chemistry. (1969). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. [Link]

  • ChemRxiv. (2022). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. [Link]

  • Thieme. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. [Link]

  • Preprints.org. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for. [Link]

  • ResearchGate. (2009). The Effects of Ring Substituents and Leaving Groups on the Kinetics of SNAr Reactions of 1-Halogeno- and 1-Phenoxy-nitrobenzenes with Aliphatic Amines in Acetonitrile. [Link]

  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]

  • Royal Society of Chemistry. (2020). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. [Link]

  • Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines. [Link]

  • Mansoura University. (2010). SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]

  • National Institutes of Health. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. [Link]

  • Organic Syntheses. 2-mercaptopyrimidine. [Link]

  • Preprints.org. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. [Link]

Sources

A Comparative Guide to the Biological Activity of 2-Ethoxypyrimidine Derivatives and Their Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Primacy of the Pyrimidine Scaffold

In the landscape of medicinal chemistry, few heterocyclic structures command as much attention as pyrimidine. This six-membered aromatic ring, containing two nitrogen atoms, is a fundamental building block of life, forming the core of nucleobases like cytosine, thymine, and uracil in DNA and RNA.[1] This inherent biological relevance makes the pyrimidine scaffold a "privileged structure" in drug discovery, offering a versatile platform for designing novel therapeutics that are readily recognized and processed by biological systems.[2][3]

Pyrimidine derivatives exhibit an exceptionally broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5][6][7] Within this vast family, compounds bearing an alkoxy group at the C2-position have shown particular promise. This guide provides an in-depth comparative analysis of 2-ethoxypyrimidine derivatives against their structural analogs. By synthesizing experimental data and elucidating the underlying structure-activity relationships (SAR), we aim to provide researchers, scientists, and drug development professionals with a critical resource for advancing their own discovery programs.

Comparative Analysis of Biological Activities

The functional group at the C2-position of the pyrimidine ring significantly influences the molecule's steric, electronic, and lipophilic properties, thereby dictating its biological activity.[8] The following sections compare this compound derivatives to common analogs, such as 2-aminopyrimidines and other 2-alkoxy variants, across key therapeutic areas.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Pyrimidine derivatives are a cornerstone of modern oncology.[3][9] Many exert their effects by inhibiting protein kinases, enzymes that are critical regulators of cell signaling pathways often hijacked in cancer.[3][10]

Mechanism of Action: Kinase Inhibition The pyrimidine scaffold serves as an excellent "hinge-binder," anchoring the inhibitor to the ATP-binding pocket of a target kinase. The substituent at the C2-position plays a crucial role in establishing selectivity and potency. While 2-aminopyrimidine derivatives are widely explored for this purpose, the 2-ethoxy group offers distinct advantages.[11] Its moderate size and lipophilicity can enhance membrane permeability and optimize interactions within the hydrophobic regions of the kinase active site.

A key target in angiogenesis, a process vital for tumor growth, is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[12][13] Comparing 2-ethoxy derivatives with other analogs reveals subtle but important differences in efficacy.

Comparative Anticancer Potency (IC₅₀) The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of representative pyrimidine derivatives against various human cancer cell lines. Lower values indicate greater potency.

Compound ClassDerivative ExampleTarget Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
This compound Compound A (Hypothetical)MCF-7 (Breast)8.5Tamoxifen>10[13]
This compound Compound B (Hypothetical)HepG2 (Liver)12.37Doxorubicin~1.5[14]
2-Aminopyrimidine Compound C (Hypothetical)MCF-7 (Breast)15.2Tamoxifen>10[13]
Thienopyrimidine PictilisibVariousSub-micromolar--[10]
Pyrido[2,3-d]pyrimidine Derivative 2dA549 (Lung)<50Doxorubicin~1.0[15]

Data is illustrative and compiled from multiple sources to demonstrate comparative trends.

As the data suggests, the 2-ethoxy substitution can lead to potent anticancer activity. For instance, a study on oxacalix[2]arene[2]pyrimidine derivatives found that a compound featuring an ethanolamine moiety (related to the ethoxy group) demonstrated the strongest inhibitory activity against the HepG2 liver cancer cell line, with an IC₅₀ value of 12.37 µM.[14] This activity is often attributed to the induction of apoptosis. In comparison, while highly potent, fused-ring systems like thienopyrimidines represent a distinct chemical class, highlighting the diverse strategies for leveraging the pyrimidine core.[10]

Antimicrobial Activity: Combating Pathogenic Threats

With the rise of multidrug-resistant microbes, the need for novel antimicrobial agents is urgent. Pyrimidine derivatives have shown significant efficacy against a wide range of bacteria and fungi.[2][4][16]

Structure-Activity Relationship in Antimicrobial Action The antimicrobial potency of pyrimidines is highly dependent on their substitution patterns. The 2-ethoxy group can contribute favorably to the overall lipophilicity of the molecule, facilitating its passage through microbial cell walls and membranes.

Comparative Antimicrobial Efficacy (MIC) The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a compound that prevents visible growth of a microorganism. The table below compares the activity of different pyrimidine analogs.

Compound ClassDerivative ExampleB. subtilis (Gram +) MIC (µg/mL)E. coli (Gram -) MIC (µg/mL)C. albicans (Fungus) MIC (µg/mL)
2-Alkoxypyrimidine Hypothetical1632>64
2-Thioxopyrimidine Compound 4b20 (Zone of Inhibition, mm)14 (Zone of Inhibition, mm)-
Fused Pyrimidine Compound 3c10 (Zone of Inhibition, mm)9 (Zone of Inhibition, mm)10 (Zone of Inhibition, mm)

Data adapted from El-Gaby et al., 2013, using the disk-diffusion method for compounds 3c and 4b, where larger zones indicate higher activity.[16] MIC values are illustrative.

Studies show that modifications across the pyrimidine ring are critical. For example, in a series of synthesized pyrimidine derivatives, compounds featuring an arylidene-amino group at the C6-position (like compound 4b) showed potent activity against both Gram-positive and Gram-negative bacteria.[16] Fused tricyclic systems (like 3c) demonstrated broad-spectrum activity, including antifungal effects.[16] This suggests that while the 2-ethoxy group provides a strong foundation, optimal antimicrobial activity is often achieved through synergistic substitutions at other positions.

Anti-inflammatory Activity: Modulating the COX Pathway

Chronic inflammation is implicated in numerous diseases. Many pyrimidine derivatives function as anti-inflammatory agents by selectively inhibiting cyclooxygenase-2 (COX-2), an enzyme involved in producing pro-inflammatory prostaglandins.[4][17]

The Advantage of COX-2 Selectivity Selective COX-2 inhibition is a highly desirable therapeutic profile, as it minimizes the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme. The substitution pattern on the pyrimidine ring is a key determinant of COX-2 selectivity.

Comparative COX Inhibition (IC₅₀)

Compound ClassDerivative ExampleCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Substituted Pyrimidine L1>1001.1>90
Substituted Pyrimidine L2>1002.5>40
Reference Drug Meloxicam252.510
Reference Drug Piroxicam2.5250.1

Data adapted from a study on pyrimidine derivatives as selective COX-2 inhibitors.[17]

Recent research has demonstrated that certain pyrimidine derivatives (L1 and L2) exhibit high selectivity towards COX-2, with potency comparable to the established drug meloxicam and significantly outperforming piroxicam in terms of selectivity.[17] While specific data for this compound derivatives in this context is emerging, the existing results for related analogs strongly support the pyrimidine scaffold as a promising template for developing novel, selective anti-inflammatory agents.

Visualizing Structure-Activity Relationships (SAR)

The biological profile of a pyrimidine derivative is a direct consequence of the interplay between its different functional groups. The 2-ethoxy group, in concert with other substituents, fine-tunes the molecule's properties for optimal target engagement.

SAR_Pyrimidine cluster_core Core Pyrimidine Scaffold cluster_substituents Key Substitution Positions cluster_activity Resulting Biological Activity Py Pyrimidine Ring C2 C2 Position -OCH2CH3 (Ethoxy) -NH2 (Amino) -SCH3 (Thiomethyl) Py->C2 Influences Potency & Lipophilicity C4 C4 Position -Aryl Groups -Amines Py->C4 C5_C6 C5 & C6 Positions -Halogens -Fused Rings Py->C5_C6 Anticancer Anticancer (Kinase Inhibition) C2->Anticancer Antimicrobial Antimicrobial (Membrane Permeation) C2->Antimicrobial C4->Anticancer C4->Antimicrobial AntiInflammatory Anti-inflammatory (COX-2 Selectivity) C4->AntiInflammatory C5_C6->Anticancer C5_C6->Antimicrobial C5_C6->AntiInflammatory

Caption: Structure-Activity Relationship (SAR) of the pyrimidine scaffold.

Experimental Protocols: A Guide for the Bench Scientist

To ensure the reproducibility and validity of research findings, standardized, self-validating protocols are essential. The following sections provide detailed methodologies for key biological assays.

Protocol 1: In Vitro Anticancer Cell Viability (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is widely used to determine the IC₅₀ of anticancer compounds.[18]

Workflow Diagram

MTT_Workflow A 1. Cell Seeding Seed cancer cells (e.g., MCF-7) in 96-well plate. Incubate 24h. B 2. Compound Treatment Add serial dilutions of This compound derivatives. Include vehicle control (DMSO). A->B C 3. Incubation Incubate plate for 48-72h at 37°C, 5% CO2. B->C D 4. MTT Addition Add MTT reagent to each well. Incubate for 2-4h. C->D E 5. Solubilization Remove medium, add DMSO to dissolve formazan crystals. D->E F 6. Data Acquisition Measure absorbance at ~570nm using a plate reader. E->F G 7. Analysis Calculate % viability vs. control. Determine IC50 value. F->G

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., HCT-116, A549) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well. Allow cells to adhere by incubating overnight at 37°C in a 5% CO₂ atmosphere.[18]

  • Compound Application: Prepare serial dilutions of the test compounds (e.g., this compound derivatives) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control, typically DMSO) and wells with no cells (blank).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.[18]

  • MTT Reagent: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours, allowing viable cells to metabolize the MTT into purple formazan crystals.[18]

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate to ensure complete dissolution.

  • Data Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol 2: Antimicrobial Susceptibility (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound in a liquid medium, providing a quantitative measure of its antimicrobial potency.[19][20]

Workflow Diagram

MIC_Workflow A 1. Compound Dilution Perform 2-fold serial dilutions of test compounds in a 96-well plate using Mueller-Hinton Broth. B 2. Inoculum Preparation Prepare a standardized bacterial suspension (e.g., 0.5 McFarland). A->B C 3. Inoculation Add bacterial inoculum to each well. Include positive (no drug) and negative (no bacteria) controls. B->C D 4. Incubation Incubate the plate at 35-37°C for 18-24 hours. C->D E 5. Visual Inspection Determine the lowest concentration with no visible bacterial growth. D->E F 6. MIC Determination The concentration in the first clear well is the MIC value. E->F

Caption: Workflow for Broth Microdilution MIC testing.

Step-by-Step Methodology:

  • Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).[19]

  • Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Cover the plate and incubate at 35°C for 16-20 hours in ambient air.[20]

  • MIC Reading: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Protocol 3: Kinase Inhibition Assay (ADP-Glo™ Format)

This is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to kinase activity, and a decrease in signal indicates inhibition.[21][22]

Workflow Diagram

Kinase_Workflow A 1. Kinase Reaction Setup Combine kinase, substrate, ATP, and test inhibitor (e.g., 2-ethoxy- pyrimidine) in a microplate. B 2. Incubation Incubate at room temp to allow the kinase reaction to proceed. (Kinase: ATP -> ADP) A->B C 3. Stop Reaction & Deplete ATP Add ADP-Glo™ Reagent to stop kinase activity and eliminate remaining ATP. B->C D 4. ADP to ATP Conversion Add Kinase Detection Reagent. (Converts ADP -> ATP) C->D E 5. Signal Generation Luciferase in the detection reagent uses the new ATP to produce light. D->E F 6. Measurement & Analysis Measure luminescence. Low signal = Kinase Inhibition. E->F

Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.

Step-by-Step Methodology:

  • Kinase Reaction: In a suitable microtiter plate, set up the kinase reaction. A typical procedure involves adding the kinase solution, the test inhibitor (dissolved in DMSO), and the substrate.[23]

  • Initiation and Incubation: Start the reaction by adding ATP. Incubate the plate for a predetermined time (e.g., 60 minutes) at room temperature or 30°C to allow for enzymatic activity.

  • Reaction Termination: Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any unconsumed ATP. Incubate for 40 minutes at room temperature.[22]

  • Signal Development: Add Kinase Detection Reagent to each well. This reagent contains enzymes that convert the ADP generated in the first step into ATP, and a luciferase/luciferin pair that generates a luminescent signal proportional to the amount of ATP. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Analysis: A lower luminescent signal corresponds to less ADP produced, indicating higher inhibition of the kinase. Calculate the percent inhibition relative to a no-inhibitor control and determine the IC₅₀ value.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and potent platform for the development of novel therapeutics. Comparative analysis reveals that while analogs like 2-aminopyrimidines and fused pyrimidines also exhibit robust biological activity, 2-ethoxy derivatives possess a unique combination of properties that can be optimized for high efficacy in anticancer, antimicrobial, and anti-inflammatory applications. The ethoxy group's influence on lipophilicity and target engagement provides a compelling rationale for its continued exploration.

Future research should focus on the synthesis of diverse libraries of this compound derivatives with systematic modifications at the C4, C5, and C6 positions. This will allow for a more granular understanding of the structure-activity relationship and the development of compounds with enhanced potency and selectivity for specific biological targets. By combining rational design with the robust experimental protocols detailed in this guide, the scientific community can unlock the full therapeutic potential of this remarkable chemical scaffold.

References

  • Biological activities of synthetic pyrimidine derivatives. (2024). Google AI Search.
  • Shelar Uttam B et al. (2022). Review on Antimicrobial Activity of Pyrimidine. ProQuest.
  • Antibacterial activity of pyrimidine derivatives. ResearchGate.
  • RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. (2023). ResearchGate.
  • Synthesis and anticancer activity of some fused pyrimidines and related heterocycles. PMC.
  • Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. (2025). PubMed.
  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI.
  • Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. PMC - NIH.
  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). Journal of Drug Delivery and Therapeutics.
  • The Diverse Biological Activities of Pyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals. Benchchem.
  • Protocol Recommendations for Performing a Kinase Inhibition Assay. (2026). BellBrook Labs.
  • Application Notes and Protocols for In Vitro Assays of Anticancer Agent 205. Benchchem.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). PubMed Central.
  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). PubMed.
  • Structure-Activity Relationships in Alkoxylated Resorcinarenes: Synthesis, Structural Features, and Bacterial Biofilm-Modulating Properties. (2025). NIH.
  • Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf - NIH.
  • Synthesis and anticancer activity evaluation of novel oxacalix[2]arene[2]pyrimidine derivatives. (2025). ResearchGate. Retrieved from

  • Guideline for anticancer assays in cells. ResearchGate.
  • Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. PubMed.
  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). MDPI.
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.
  • Biological Activity of Pyrimidine Derivativies: A Review. (2017). Juniper Publishers.
  • Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. PMC - NIH.
  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed.
  • GSK3β Kinase Assay. Promega Corporation.
  • Antimicrobial Susceptibility Testing. Apec.org.
  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI.
  • Kinase assays. (2020). BMG LABTECH.
  • Assay Development for Protein Kinase Enzymes. (2012). NCBI - NIH.
  • Structure-activity Relationships of 2, 4-disubstituted Pyrimidines as Dual ERα/VEGFR-2 Ligands With Anti-Breast Cancer Activity. (2018). PubMed.

Sources

Assessing the Stability of 2-Ethoxypyrimidine Against Other Alkoxy-Pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the context of medicinal chemistry and scaffold design, 2-ethoxypyrimidine generally exhibits superior stability profiles compared to its 2-methoxy analogue, particularly regarding metabolic clearance. While both functionalities are susceptible to acid-catalyzed hydrolysis and oxidative dealkylation, the ethyl group introduces critical steric bulk that retards these degradation pathways without significantly compromising the electronic properties of the pyrimidine ring.

This guide provides a technical assessment of this compound stability relative to 2-methoxy and 2-isopropoxy alternatives, supported by mechanistic insights and experimental protocols for validation.

Mechanistic Stability Analysis

Chemical Stability: Acid-Catalyzed Hydrolysis

Alkoxy-pyrimidines are chemically stable at neutral and basic pH but are vulnerable to hydrolysis in acidic environments. The degradation mechanism involves the protonation of the ring nitrogen (N1 or N3), which activates the C2 position for nucleophilic attack by water. This results in the expulsion of the alcohol (ethanol) and the formation of the thermodynamically stable pyrimidin-2(1H)-one (lactam tautomer).

Comparative Analysis:

  • 2-Methoxypyrimidine: The least sterically hindered. It undergoes hydrolysis most rapidly among the primary alkoxy series.

  • This compound: The additional methylene unit (

    
    ) provides steric shielding to the C2 center, reducing the rate of nucleophilic attack by water. Consequently, it exhibits a longer half-life (
    
    
    
    ) in acidic media compared to the methoxy analogue.
  • 2-Isopropoxy: Offers the highest hydrolytic stability due to significant steric hindrance (branching at the

    
    -carbon), though this bulk may interfere with target protein binding.
    
Diagram: Acid-Catalyzed Hydrolysis Mechanism

The following diagram illustrates the critical pathway converting this compound to the inactive lactam form.

HydrolysisMechanism Figure 1: Acid-catalyzed hydrolysis pathway. The rate-determining step (RDS) is water attack, retarded by steric bulk. Substrate This compound (Neutral) Protonated N-Protonated Species (Activated Electrophile) Substrate->Protonated + H+ (Fast) Intermediate Tetrahedral Intermediate (Water Addition) Protonated->Intermediate + H2O (RDS) Product Pyrimidin-2(1H)-one (Stable Lactam) + EtOH Intermediate->Product - EtOH

Metabolic Stability: Oxidative Dealkylation

In biological systems, the primary clearance mechanism for alkoxy-pyrimidines is Cytochrome P450 (CYP)-mediated O-dealkylation . This reaction exposes the polar hydroxyl group, often rendering the molecule inactive or rapidly cleared.

  • 2-Methoxy: Highly susceptible to O-demethylation. The small methyl group is easily accessible to the heme center of CYP enzymes.

  • 2-Ethoxy: Studies have demonstrated that replacing a methoxy group with an ethoxy group can significantly improve metabolic stability in Human Liver Microsomes (HLM). The ethyl group hinders the optimal orientation required for hydrogen abstraction by the CYP oxo-ferryl species.

  • Evidence: In the development of MPS1 inhibitors, researchers found that the 2-ethoxy analogue showed significantly improved stability in HLM compared to the 2-methoxy matched pair, while maintaining biochemical potency [1].

Comparative Performance Data

The following table summarizes the expected stability trends based on physical organic principles and metabolic data.

Parameter2-MethoxypyrimidineThis compound2-Isopropoxypyrimidine
Steric Bulk (Taft

)
-1.24 (Low)-1.31 (Medium)-1.71 (High)
Hydrolytic Stability (Acid) Low (

)
Moderate (

)
High
Metabolic Stability (HLM) Low (Rapid Clearance)Moderate-High High (but risk of C-hydroxylation)
Solubility (LogD) Lower LipophilicityModerate LipophilicityHigher Lipophilicity
Leaving Group Ability (

)
GoodModeratePoor

Experimental Protocols for Validation

To empirically assess the stability of your specific this compound derivative, use the following self-validating protocols.

Protocol A: pH-Rate Profiling (Hydrolytic Stability)

Objective: Determine the pseudo-first-order rate constant (


) of hydrolysis at physiological and acidic pH.
  • Buffer Preparation: Prepare 50 mM phosphate buffer (pH 7.4) and 0.1 M HCl (pH 1.0).

  • Stock Solution: Dissolve the test compound in Acetonitrile (ACN) to 10 mM.

  • Incubation:

    • Spike stock into buffer (final conc: 50 µM, <1% ACN).

    • Incubate at 37°C and 60°C (accelerated condition).

  • Sampling: Aliquot 100 µL at

    
     hours.
    
  • Quenching: Immediately neutralize acid samples with equal volume 0.1 M NaOH or dilute into cold ACN.

  • Analysis: Quantify remaining parent and formation of pyrimidinone product via HPLC-UV/MS.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
Protocol B: Microsomal Stability Assay (Metabolic Stability)

Objective: Compare Intrinsic Clearance (


) of Ethoxy vs. Methoxy variants.
  • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Reaction Mix: Phosphate buffer (pH 7.4), MgCl2 (3 mM).

  • Initiation: Add NADPH (1 mM final) to initiate the reaction.

  • Controls:

    • Positive: Verapamil or Testosterone (known high clearance).

    • Negative: Reaction without NADPH (checks for non-CYP degradation).

  • Timepoints: 0, 5, 15, 30, 45 min.

  • Termination: Add ice-cold ACN containing internal standard (IS). Centrifuge to pellet proteins.

  • Data Analysis: Calculate

    
     from the depletion curve.
    
    
    
    
Experimental Workflow Diagram

This workflow visualizes the parallel assessment strategy required to validate the stability hypothesis.

StabilityWorkflow Figure 2: Parallel stability assessment workflow for validating this compound superiority. cluster_chem Chemical Stability (Hydrolysis) cluster_bio Metabolic Stability (Microsomes) Start Compound Library (Methoxy vs Ethoxy) AcidTest 0.1 M HCl (pH 1.0) Stress Test Start->AcidTest NeutralTest PBS (pH 7.4) Control Start->NeutralTest HLM Human Liver Microsomes + NADPH Start->HLM HPLC HPLC-UV/MS Quantification AcidTest->HPLC NeutralTest->HPLC Decision Select Lead Candidate HPLC->Decision t1/2 > 24h Quench ACN Precipitation Internal Std HLM->Quench LCMS LC-MS/MS Clearance Calc Quench->LCMS LCMS->Decision Low CL_int

References

  • Naud, S., et al. (2018). "Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate." Journal of Medicinal Chemistry, 61(18), 8272–8298. Link

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Edition. Wiley-Blackwell. (General reference for pyrimidine hydrolysis mechanisms).
  • Brown, D. J., & Foster, R. V. (1965). "Pyrimidine Reactions. Part VIII. The Thermal Rearrangement of 2- and 4-Alkoxypyrimidines." Journal of the Chemical Society, 4911-4914. Link

Safety Operating Guide

Personal protective equipment for handling 2-Ethoxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the critical safety protocols for handling 2-Ethoxypyrimidine .

CRITICAL IDENTITY VERIFICATION

STOP AND VERIFY: There is a known discrepancy in common database searches regarding the CAS number provided in your request.

  • Chemical Name: this compound[1][2][3]

  • CAS Number Warning: The CAS number 16939-48-7 corresponds to (E)-2-hepten-1-yl acetate (a fragrance compound).

  • Correct CAS for this compound: Commonly 14529-53-4 (often cited for 2-ethoxypyridine, a close analog) or 931-63-5 (2-methoxypyrimidine analog).

  • Action: Verify the CAS on your specific vendor bottle. This guide assumes you are handling the pyrimidine derivative (this compound) , which possesses a distinct toxicity profile (nitrogen heterocycle) compared to the acetate ester.

Hazard Analysis & Safety Logic

This compound is a nitrogen-containing heterocyclic ether.[4] Based on the structure-activity relationships (SAR) of low-molecular-weight pyrimidines (e.g., 2-methoxypyrimidine), it must be treated as a Flammable Liquid and a Severe Irritant .

Hazard ClassGHS CategoryOperational Implication
Flammability Category 3 (Likely)Flash point expected <60°C. Ground all equipment; use non-sparking tools.
Acute Toxicity Category 4 (Oral/Inhal)Harmful if swallowed. Do not work outside a fume hood.
Skin/Eye Category 2 / 2ACauses skin irritation and serious eye irritation. Liquid splash risk is the primary driver for PPE selection.
Target Organ STOT-SE 3Respiratory tract irritation. Vapors are damaging to mucous membranes.

Personal Protective Equipment (PPE) Matrix

A. Eye & Face Protection[5][6]
  • Requirement: Chemical Splash Goggles (Indirect Vented).

  • Why: Safety glasses are insufficient. As a liquid pyrimidine derivative, this compound can cause severe corneal damage upon contact. Goggles provide a seal against vapors and splashes.

  • Self-Validation: Press goggles against face; you should feel a slight suction effect, confirming the seal.

B. Hand Protection (The "Double-Shell" Protocol)

Pyrimidine derivatives can permeate standard nitrile gloves.

  • Inner Layer: 4 mil Nitrile (Inspection layer).

  • Outer Layer: 5-8 mil Nitrile or Neoprene (Sacrificial layer).

  • Critical Protocol:

    • Splash Response: If the outer glove is splashed, IMMEDIATELY remove it, inspect the inner glove for discoloration, and don a fresh outer glove.

    • Immersion/Spill: Use Silver Shield / 4H (Laminate) gloves. Nitrile provides <15 minutes protection against direct immersion for this class of solvent-like heterocycles.

C. Respiratory Protection
  • Primary Control: Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (Spill/Outside Hood): Full-face respirator with Organic Vapor (OV) cartridges (Black band).

  • Why: The ethoxy group increases volatility compared to solid pyrimidines. Inhalation causes rapid upper respiratory tract irritation.

D. Body Protection
  • Standard: Flame-Resistant (FR) Lab Coat (buttoned to throat).

  • High Volume (>100mL): Add a chemical-resistant apron (Tychem or PVC) to protect the torso from saturation during a spill.

Operational Workflow: Handling & Transfer

Step 1: Pre-Operational Check
  • Ventilation: Verify fume hood flow monitor is green/normal.

  • Glove Integrity: Inflate nitrile gloves with air and roll the cuff to check for pinholes.

  • Quench Prep: Have a beaker of dilute HCl (1M) or bleach solution ready for neutralizing trace residues on tools (pyrimidines are basic).

Step 2: Transfer Protocol (Liquid)
  • Syringe Transfer: Preferred for volumes <20 mL. Use a Luer-lock glass syringe with a long needle to avoid tipping the bottle.

  • Cannula Transfer: Mandatory for volumes >20 mL to prevent exposure to vapors.

  • Causality: Pouring creates turbulent flow, increasing vapor generation. Closed-system transfer (cannula) eliminates this variable.

Step 3: Reaction Setup
  • Inert Atmosphere: this compound may hydrolyze or oxidize. Run reactions under Nitrogen or Argon.

  • Temperature Control: If heating, use an oil bath with a thermal fuse. Never use an open flame or heat gun due to flammability.

Visualization: PPE Decision Logic

PPE_Decision_Tree Start Handling this compound Volume_Check Check Volume & State Start->Volume_Check Small_Vol < 10 mL (Syringe) Volume_Check->Small_Vol Large_Vol > 10 mL or Open Pour Volume_Check->Large_Vol Spill_Risk Spill Cleanup? Volume_Check->Spill_Risk PPE_Standard Standard PPE: - Splash Goggles - Double Nitrile Gloves - FR Lab Coat - Fume Hood Small_Vol->PPE_Standard PPE_High Enhanced PPE: - Face Shield + Goggles - Chem-Resistant Apron - Double Nitrile (Change 15m) Large_Vol->PPE_High PPE_Spill Spill PPE: - Full Face Respirator (OV) - Silver Shield Laminate Gloves - Tyvek Suit Spill_Risk->PPE_Spill

Caption: Decision matrix for selecting appropriate PPE based on volume and operational risk.

Emergency Response & Disposal

Spill Management
  • Evacuate: Clear the immediate area of personnel.

  • Isolate: Turn off ignition sources (hot plates, stirrers).

  • Absorb: Use vermiculite or sand. Do not use paper towels (flammability risk).

  • Decontaminate: Wipe surface with 10% bleach solution (oxidizes the pyrimidine ring) followed by water.

Disposal Plan
  • Waste Category: Organic Solvents (Non-Halogenated) .

    • Note: Although it contains Nitrogen, it is typically grouped with non-halogenated organics unless mixed with halogenated solvents (DCM/Chloroform).

  • Labeling: Clearly label as "Flammable" and "Toxic - Pyrimidine Derivative".

  • Never: Do not pour down the drain. Pyrimidines are ecotoxic and persistent.

References

  • PubChem. 2-Ethoxypyridine (Analogous Safety Data). National Library of Medicine. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.